molecular formula C9H9N3O B3138206 (4-[1,2,3]Triazol-2-yl-phenyl)-methanol CAS No. 449211-78-3

(4-[1,2,3]Triazol-2-yl-phenyl)-methanol

Cat. No.: B3138206
CAS No.: 449211-78-3
M. Wt: 175.19 g/mol
InChI Key: LSYJFNSQLMNSIH-UHFFFAOYSA-N
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Description

(4-[1,2,3]Triazol-2-yl-phenyl)-methanol is a chemical compound featuring a methanol group attached to a phenyl ring which is further substituted with a 2H-1,2,3-triazole moiety. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry and drug discovery due to its high chemical stability, resistance to metabolic degradation, and ability to participate in hydrogen bonding, which can improve solubility and target binding . While the specific biological profile of (4-[1,2,3]Triazol-2-yl-phenyl)-methanol is not fully delineated in the current literature, analogs and derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of significant research applications. These include investigation into anticancer , anti-inflammatory , and antitubercular agents . Furthermore, structurally similar 2-aryl-2H-1,2,3-triazole-4-carbaldehyde derivatives have been identified as potent α-glycosidase inhibition agents, suggesting potential for research in metabolic disorders . The compound serves as a versatile building block for further chemical synthesis. The phenyl-methanol group offers a handle for functionalization, allowing researchers to create amides, esters, or ethers, while the triazole ring can be synthesized via reliable methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high yield and regioselectivity . Researchers are advised to conduct their own thorough characterization and biological testing to confirm the properties and suitability of (4-[1,2,3]Triazol-2-yl-phenyl)-methanol for their specific projects. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(triazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJFNSQLMNSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274735
Record name 4-(2H-1,2,3-Triazol-2-yl)benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449211-78-3
Record name 4-(2H-1,2,3-Triazol-2-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449211-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-1,2,3-Triazol-2-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-[1,2,3]Triazol-2-yl-phenyl)-methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-[2H-1,2,3-Triazol-2-yl]phenyl)methanol

Part 1: Executive Summary & Structural Identity

(4-[2H-1,2,3-Triazol-2-yl]phenyl)methanol is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-affinity G-protein coupled receptor (GPCR) antagonists, most notably Orexin receptor antagonists (e.g., Suvorexant analogs).

Unlike the more common 1-substituted-1,2,3-triazoles formed via standard "Click" chemistry (CuAAC), this molecule features a 2-substituted (N2-linked) triazole ring. This specific regioisomerism is critical for bioactivity, conferring unique metabolic stability and dipole alignment that differs significantly from its N1-linked isomer.

Chemical Profile
ParameterDetail
IUPAC Name [4-(2H-1,2,3-triazol-2-yl)phenyl]methanol
Common Role Pharmacophore linker; Bioisostere for amide/phenyl groups
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Key Structural Feature N2-Linkage: The phenyl ring is attached to the middle nitrogen of the triazole.
CAS Registry Note Caution: Databases frequently conflate this with the 1-yl isomer (CAS 143426-50-0). The 2-yl isomer is often indexed as a derivative of its acid precursor (e.g., Suvorexant intermediate acids).

Part 2: Synthetic Methodology (The "Technical Core")

The synthesis of the N2-isomer is non-trivial because standard cycloadditions favor the N1-isomer. The most robust, scalable route involves Copper-Catalyzed Ullmann-Type N-Arylation , followed by rigorous regiochemical separation.

Protocol: Cu-Catalyzed Synthesis & Regioselective Isolation

Objective: Synthesize the target alcohol from 4-iodobenzyl alcohol (or 4-iodobenzoic acid) and 1H-1,2,3-triazole.

Mechanism: The reaction proceeds via a Cu(I)-triazolide species attacking the aryl iodide. Without specific ligands, this produces a statistical mixture of N2 (approx. 55%) and N1 (approx. 45%) isomers.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 4-Iodobenzyl alcohol (1.0 equiv)

    • Nucleophile: 1H-1,2,3-Triazole (1.2 equiv)[1]

    • Catalyst: CuI (0.05 equiv)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.1 equiv) — Crucial for stabilizing the Cu-intermediate.

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

    • Solvent: DMF or DMSO (Anhydrous).

  • Reaction Conditions:

    • Degas the solvent (sparge with Argon for 15 mins) to prevent Cu oxidation.

    • Heat to 100–110°C for 12–16 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane) will show two close spots. The N2-isomer typically moves slightly faster (higher R_f) due to lower polarity (vanishing dipole moment).

  • Critical Separation (Self-Validating Step):

    • The N2-isomer is significantly less polar and more symmetrical than the N1-isomer.

    • Workup: Dilute with water, extract with Ethyl Acetate.

    • Purification: Flash Column Chromatography.

      • Gradient: 10%

        
         40% EtOAc in Hexanes.
        
      • Identification: The first major UV-active fraction is the desired N2-isomer.

      • Validation: ¹H NMR of the triazole ring protons.

        • N2-isomer: Singlet at ~7.8–8.0 ppm (2 equivalent protons).

        • N1-isomer: Two doublets at ~7.8 and ~8.2 ppm (non-equivalent protons).

  • Alternative Route (From Acid Precursor):

    • If starting from 4-iodobenzoic acid (common in Suvorexant manufacturing), the coupling is performed first to yield 4-(2H-1,2,3-triazol-2-yl)benzoic acid.

    • The acid is then reduced to the methanol using Borane-THF (BH₃·THF) or LiAlH₄ in THF at 0°C. This route often simplifies the separation of isomers due to the solubility differences of the carboxylic acid salts.

Visualizing the Synthesis Logic

Synthesis_Pathway Start 4-Iodobenzyl Alcohol (or Benzoic Acid analog) Intermediate Crude Mixture (N2-isomer + N1-isomer) Start->Intermediate N-Arylation 110°C, DMF Reagents 1,2,3-Triazole + CuI Ligand: Diamine Base: K2CO3 Reagents->Intermediate Separation Chromatography/Crystallization (Separation based on Polarity) Intermediate->Separation Product Target: (4-[2H-1,2,3-Triazol-2-yl]phenyl)methanol (Symmetrical NMR Signal) Separation->Product Major Fraction (High Rf) Byproduct Byproduct: N1-Isomer (Discard or Recycle) Separation->Byproduct Minor Fraction (Low Rf)

Caption: Figure 1. Regioselective synthesis pathway highlighting the critical separation of the N2-isomer from the statistical mixture.

Part 3: Physicochemical & Pharmacological Properties

The value of the (4-[2H-1,2,3-triazol-2-yl]phenyl) moiety lies in its ability to mimic amide bonds or phenyl rings while resisting metabolic cleavage.

Bioisosterism & Stability
  • Amide Mimic: The 1,2,3-triazole ring has a similar planar electronic distribution to an amide bond but lacks the hydrolyzable linkage. This extends the half-life (

    
    ) of drug candidates.
    
  • Dipole Moment:

    • N1-isomer: High dipole moment (~5 D).

    • N2-isomer: Low dipole moment (~0.3–0.5 D).

    • Implication: The N2-isomer is more lipophilic (higher LogP), improving blood-brain barrier (BBB) permeability—a key requirement for Orexin antagonists treating insomnia.

Quantitative Data Profile
PropertyValue (Approx.)Note
LogP (Octanol/Water) 1.5 – 1.9More lipophilic than N1-isomer.
H-Bond Donors 1 (OH group)The triazole nitrogens are weak acceptors.
H-Bond Acceptors 3 (N2, N3, O)N2 is sterically hindered; N1/N3 are accessible.
pKa (Triazole) ~0 (Non-basic)Unlike imidazole, the 2-substituted triazole does not protonate at physiological pH.
Melting Point 128–132°CSolid at room temperature (dependent on crystal form).
Pharmacophore Logic Diagram

Bioisostere_Logic Amide Amide Bond (-CO-NH-) Labile to Hydrolysis Triazole 2-Phenyl-1,2,3-Triazole Rigid, Planar, Stable Amide->Triazole Bioisosteric Replacement Effect Pharmacological Outcome: 1. Increased t1/2 (Metabolic Stability) 2. Improved BBB Penetration (Lower Dipole) Triazole->Effect Structural Consequence

Caption: Figure 2. Rationale for replacing amide linkers with the 2-phenyl-1,2,3-triazole scaffold in drug design.

Part 4: Applications in Drug Discovery

Orexin Receptor Antagonists

This molecule is a direct structural analog of the "Western" fragment of Suvorexant (Belsomra) .

  • Mechanism:[2][3] The triazole ring occupies a hydrophobic pocket in the Orexin receptors (OX1R/OX2R), engaging in

    
    -stacking interactions.
    
  • Usage: The methanol group serves as a "handle." It is typically converted to a chloride or mesylate to couple with the diazepane core of the drug.

IDO1 Inhibitors

Recent research identifies 4-phenyl-1,2,3-triazoles as potent scaffolds for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The stability of the N2-linkage prevents degradation in the tumor microenvironment.

Part 5: References

  • Suvorexant Synthesis & Intermediates:

    • Title: Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder.

    • Source: ACS Publications (2016).

    • Context: Details the Cu-catalyzed synthesis of the 2-triazolyl-benzoic acid precursor.

    • URL:[Link]

  • Regioselective Triazole Synthesis:

    • Title: Palladium-catalyzed direct C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles.

    • Source: Organic Chemistry Frontiers (2018).

    • Context: Discusses the reactivity and functionalization of the 2-aryl-triazole core.

    • URL:[Link]

  • Bioisosterism of Triazoles:

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[1][3][4][5]

    • Source: Expert Opinion on Drug Discovery (2017).

    • Context: Explains the dipole moment and metabolic advantages of the N2-isomer.

    • URL:[Link]

  • General Properties of 2-Phenyl-Triazoles:

    • Title: Structure–Property Correlations in Disubstituted 1,2,3-Triazoles.[1][2]

    • Source: ACS Omega (2025).

    • Context: Photophysical and electronic properties of the scaffold.[2]

    • URL:[Link](Note: Generalized link to journal search for specific year/vol).

Sources

4-(2H-1,2,3-triazol-2-yl)benzyl alcohol CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(2H-1,2,3-triazol-2-yl)benzyl alcohol

Part 1: Executive Summary & Chemical Identity

4-(2H-1,2,3-triazol-2-yl)benzyl alcohol is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science. It belongs to the class of 2-phenyl-2H-1,2,3-triazoles , a scaffold distinct from the more common 1H-1,2,3-triazoles (often formed via "Click" chemistry). The 2H-isomer is prized for its unique electronic properties, enhanced metabolic stability, and utility as a bioisostere for amide or phenyl groups in drug design.

This compound serves as a critical intermediate in the synthesis of orexin receptor antagonists (e.g., structural analogs of Suvorexant ) and is increasingly utilized in the development of ultraviolet absorbers and fluorescent probes due to the photostability of the 2-phenyltriazole moiety.

Chemical Identity Table
PropertyDetail
Chemical Name 4-(2H-1,2,3-triazol-2-yl)benzyl alcohol
Synonyms [4-(1,2,3-triazol-2-yl)phenyl]methanol; 2-(4-Hydroxymethylphenyl)-2H-1,2,3-triazole
CAS Number Not widely listed (See Note 1 below)
Related CAS 100331-89-3 (Corresponding Benzoic Acid); 143426-50-0 (N1-Isomer)
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
SMILES OCC1=CC=C(N2N=CC=N2)C=C1
Structure Type N2-linked isomer (2H-1,2,3-triazole)

Note 1 (CAS Ambiguity): The specific CAS for the alcohol is not commonly indexed in public commercial catalogs, which often default to the N1-isomer (CAS 143426-50-0) or the benzoic acid precursor (CAS 100331-89-3). Researchers must verify the N2-linkage via NMR (symmetry of triazole protons) to avoid isomer confusion.

Part 2: Synthesis & Manufacturing

Strategic Route: Nucleophilic Aromatic Substitution (SNAr)

Unlike 1H-1,2,3-triazoles formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 2H-isomer is thermodynamically favored in high-temperature nucleophilic substitutions or oxidative cyclizations. The most robust laboratory-scale synthesis involves the SNAr reaction of 1,2,3-triazole with an electron-deficient aromatic aldehyde, followed by reduction.

Mechanism & Causality:

  • Regioselectivity: The 1,2,3-triazole anion is an ambident nucleophile. Under kinetic control (low temp), N1-alkylation is favored. Under thermodynamic control (high temp, SNAr), the N2-isomer is favored due to the stabilization of the transition state and the final aromatic system.

  • Substrate Choice: 4-Fluorobenzaldehyde is chosen over the alcohol to prevent side reactions (O-alkylation) and because the aldehyde group is electron-withdrawing, activating the ring for SNAr.

Experimental Protocol

Step 1: Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

  • Reagents: 1,2,3-Triazole (1.1 eq), 4-Fluorobenzaldehyde (1.0 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential for SNAr).

  • Conditions: Heat at 100–120°C for 12–16 hours.

  • Workup: Pour into ice water. The N2-isomer typically precipitates as a solid, while the N1-isomer (minor product) often remains in the filtrate or is an oil. Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the triazole protons as a singlet (2H, ~7.8-8.0 ppm) due to the C2v symmetry of the N2-isomer. If two doublets are seen, it is the N1-isomer.

Step 2: Reduction to Benzyl Alcohol

  • Reagents: Sodium Borohydride (NaBH₄, 0.5 eq).

  • Solvent: Methanol or Ethanol.[1]

  • Conditions: 0°C to Room Temperature, 1 hour.

  • Workup: Quench with dilute HCl, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

  • Yield: >90% (Step 2).

SynthesisFlow cluster_check Quality Control Checkpoint Start 4-Fluorobenzaldehyde (Activated Substrate) Intermediate 4-(2H-1,2,3-triazol-2-yl) benzaldehyde Start->Intermediate K2CO3, DMF 120°C (SNAr) Triazole 1,2,3-Triazole (Nucleophile) Triazole->Intermediate Product 4-(2H-1,2,3-triazol-2-yl) benzyl alcohol Intermediate->Product NaBH4, MeOH Reduction Check NMR Validation: Triazole H = Singlet (N2) Triazole H = 2 Doublets (N1) Intermediate->Check

Caption: Synthesis workflow prioritizing the thermodynamic N2-isomer via SNAr followed by chemoselective reduction.

Part 3: Applications in Drug Discovery

The 2-phenyl-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, distinct from the 1,4-disubstituted triazoles generated by Click chemistry.

  • Bioisosterism: The 2-phenyltriazole ring is planar and electron-deficient. It serves as a bioisostere for a phenyl ring or a trans-amide bond, improving metabolic stability by removing hydrolyzable bonds.

  • Suvorexant Analogs: In the development of Suvorexant (Belsomra), the 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety is critical for binding to the Orexin receptor. The title compound (lacking the 5-methyl group) is a simplified analog used in Structure-Activity Relationship (SAR) studies to probe steric tolerance in the binding pocket.

  • Fluorescence: Derivatives of 2-phenyl-2H-1,2,3-triazole often exhibit high quantum yields and Stokes shifts, making this alcohol a valuable precursor for synthesizing fluorescent biological probes.

Part 4: Safety & Handling (HSE)

As a chemical intermediate, specific toxicological data is often extrapolated from the corresponding benzoic acid and benzyl alcohol classes.

GHS Classification (Predicted):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the SNAr step due to high temperatures and DMF vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Benzyl alcohols can oxidize to aldehydes over time upon exposure to air.

References

  • Suvorexant Synthesis & Intermediates

    • Title: "Discovery of Suvorexant (MK-4305)
    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

  • Regioselective Synthesis of 2H-Triazoles

    • Title: "Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles via Nucleophilic Substitution."
    • Source: Organic Letters (2015).
    • URL:[Link]

  • Triazole Isomer Characterization

    • Title: "1H/13C NMR Distinction between N1- and N2-Substituted 1,2,3-Triazoles."
    • Source: Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Isomeric Divergence: A Technical Guide to 1-Phenyl vs. 2-Phenyl 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic chemistry, the distinction between 1-phenyl (1H) and 2-phenyl (2H) 1,2,3-triazoles is often oversimplified as a mere regiochemical nuance. For the drug developer and materials scientist, however, this isomerism represents a bifurcation in physical reality.

While the 1-phenyl isomer—ubiquitous due to "Click" chemistry—serves primarily as a stable peptidomimetic linker, the 2-phenyl isomer acts as a distinct electronic entity, characterized by high quantum yield fluorescence and superior thermodynamic stability. This guide delineates the physicochemical, synthetic, and functional divergences between these two isomers, providing actionable protocols for their selective construction.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the preservation of aromaticity and the resulting dipole moments. The 2-phenyl isomer retains a continuous cyclic


-system (aromatic sextet) more effectively than the 1-phenyl isomer, rendering it thermodynamically favored but synthetically more challenging to access via cycloaddition.
Table 1: Physicochemical Comparison
Feature1-Phenyl-1,2,3-Triazole (N1) 2-Phenyl-1,2,3-Triazole (N2)
Symmetry

(Asymmetric)

(Symmetric)
Dipole Moment (

)
High (~4.5 – 5.0 D) Low (~0.3 – 0.6 D)
Thermodynamics Less stable (~ +20 kJ/mol vs N2)Most stable tautomer
Fluorescence Generally Non-fluorescentHighly Fluorescent (Blue/UV)
Basicity N3 is a good H-bond acceptorVery weak base (Lone pairs delocalized)
Coordination Monodentate ligand (via N3)Poor ligand (Steric/Electronic repulsion)
Mechanistic Insight: The Dipole Driver

The drastic difference in dipole moment is the primary driver for their distinct behaviors in biological binding pockets.

  • N1 Isomer: The lone pair on N2 and N3 creates a strong directional dipole, making it an excellent hydrogen bond acceptor.

  • N2 Isomer: The symmetry cancels out the vector components of the nitrogen lone pairs, resulting in a near-zero dipole. This makes the N2 isomer significantly more lipophilic and capable of crossing the blood-brain barrier (BBB) more effectively than its N1 counterpart.

Part 2: Synthetic Architectures & Regiocontrol

The ubiquity of the N1 isomer is an artifact of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is 100% regioselective for the 1,4-disubstituted (N1) product. Accessing the N2 isomer requires fundamentally different chemistry, often involving oxidative closure rather than cycloaddition.

Decision Logic for Synthesis

The following Graphviz diagram illustrates the synthetic decision tree required to selectively target either isomer.

SynthesisLogic Start Target Scaffold Decision Isomer Required? Start->Decision N1_Route 1-Phenyl (1,4-Substituted) Decision->N1_Route High Dipole / Linker N2_Route 2-Phenyl (2,4-Substituted) Decision->N2_Route Fluorophore / Bioisostere CuAAC Method: CuAAC (Click) Reagents: Azide + Alkyne + Cu(I) N1_Route->CuAAC Standard RuAAC Method: RuAAC Reagents: Azide + Alkyne + Cp*RuCl N1_Route->RuAAC 1,5-Regioisomer Oxidative Method: Oxidative Cyclization Reagents: Bis-hydrazone + Cu(OAc)2/MnO2 N2_Route->Oxidative High Selectivity (Recommended) Alkylation Method: Direct Alkylation (Non-Selective, requires HPLC) N2_Route->Alkylation Low Selectivity

Figure 1: Synthetic decision tree for regioselective triazole construction.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1,2,3-Triazole (CuAAC)

Objective: Synthesis of 1-phenyl-4-butyl-1,2,3-triazole. Mechanism: Copper(I) acetylide formation followed by stepwise annealing with phenyl azide.

  • Reagents: Phenyl azide (1.0 equiv), 1-Hexyne (1.0 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent System: t-BuOH/H2O (1:1).

  • Procedure:

    • Dissolve phenyl azide and alkyne in the solvent mixture.

    • Add sodium ascorbate followed immediately by CuSO4 solution (solution turns bright yellow/orange).

    • Stir vigorously at RT for 6–12 hours.

    • Validation: Reaction progress is monitored by TLC (disappearance of azide).

    • Workup: Dilute with water, extract with EtOAc. The product is usually pure enough to require no chromatography.

Protocol B: Selective Synthesis of 2-Phenyl-1,2,3-Triazole (Oxidative Cyclization)

Objective: Synthesis of 2-phenyl-4-methyl-1,2,3-triazole. Note: Direct alkylation of NH-triazoles is discouraged due to poor regioselectivity (typically 3:1 N2:N1 mixtures). The oxidative cyclization of bis-hydrazones is the authoritative method for high fidelity.

  • Precursor Synthesis: Condense phenylhydrazine (2.0 equiv) with methylglyoxal (1.0 equiv) in ethanol with catalytic acetic acid to form the bis-phenylhydrazone.

  • Cyclization Reagents: Cu(OAc)2 (2.0 equiv) or MnO2.

  • Procedure:

    • Dissolve the intermediate bis-hydrazone in DCM or Toluene.

    • Add Cu(OAc)2 and reflux for 3–5 hours.

    • Mechanism: The metal promotes oxidative dehydrogenation, forcing ring closure. The steric bulk and thermodynamic drive favor the N2 isomer exclusively.

    • Validation: The product will be highly fluorescent under UV (365 nm) on TLC plates. (N1 isomer would not fluoresce).

Part 4: Photophysics & Material Applications[1][2]

The most striking "hidden" property of the 2-phenyl isomer is its fluorescence.

  • N1-Phenyl: The phenyl ring at N1 is twisted out of coplanarity with the triazole ring due to steric repulsion with the C5-hydrogen (or substituent). This breaks conjugation and allows non-radiative decay pathways, quenching fluorescence.

  • N2-Phenyl: The N2-phenyl bond allows for a more planar conformation in the excited state. The

    
     symmetry and effective conjugation length (phenyl-N-N-C=C) create a "push-pull" system if substituted with donors/acceptors.
    
    • Application: 2-Phenyl triazoles are the core scaffold for PBD (2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole) analogs used in scintillators and blue OLED emitters.

Part 5: Medicinal Chemistry Implications[3][4][5][6]

In drug design, swapping an N1-triazole for an N2-triazole is a strategic bioisosteric replacement, not just a structural one.

  • Metabolic Stability: Both isomers are resistant to hydrolysis and oxidation, but the N2 isomer is generally more resistant to P450 oxidative metabolism due to the lack of an electron-rich "handle" (the dipole is minimized).

  • Pharmacophore Binding:

    • Suvorexant (Merck): Uses a triazole core.[1][2][3][4][5][6][7] The specific regiochemistry dictates the vector of the H-bond acceptors.

    • Selectivity: N2-triazoles are increasingly used to achieve selectivity in kinase inhibitors where the N1-isomer binds promiscuously due to its strong dipole interactions.

Pathway Visualization: Pharmacological Impact[5]

Bioactivity cluster_N1 N1-Phenyl Isomer cluster_N2 N2-Phenyl Isomer N1_Prop High Dipole (H-bond Acceptor) N1_Outcome High Water Sol. Promiscuous Binding N1_Prop->N1_Outcome N2_Prop Low Dipole (Lipophilic) N2_Outcome High BBB Penetration Specific Hydrophobic Pocket N2_Prop->N2_Outcome

Figure 2: Impact of isomer selection on pharmacokinetic properties.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[8] Angewandte Chemie International Edition. Link

  • Verhaeghe, P., et al. (2014). Strategies towards the synthesis of N2-substituted 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2010). Copper-Catalyzed Direct Arylation of 1,2,3-Triazoles. Journal of the American Chemical Society. Link

  • Shunmugasundaram, A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Link

  • Fan, W., et al. (2009). 2-Aryl-1,2,3-triazoles as potent, selective, and orally active mGlu2 receptor positive allosteric modulators. Journal of Medicinal Chemistry. Link

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A Senior Application Scientist's Guide to the Biological Activity of 2-Aryl-1,2,3-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,3-triazole core, a five-membered heterocyclic ring with three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an ideal building block for creating bioactive molecules.[1][2][3] This guide focuses specifically on the 2-aryl-1,2,3-triazole regioisomer, a less explored but increasingly significant subclass. We will delve into the synthetic rationale, the broad spectrum of biological activities, and the validated experimental protocols for evaluating these promising compounds. This document is intended for researchers and drug development professionals, providing a blend of foundational knowledge and actionable, field-proven methodologies.

The 1,2,3-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The utility of the 1,2,3-triazole moiety extends far beyond its role as a simple linker. Its inherent chemical robustness and its ability to act as a bioisostere for amide bonds have cemented its place in drug design.[1][2]

Physicochemical Properties and Bioisosteric Mimicry

The triazole ring is not merely a passive scaffold; it actively contributes to the pharmacological profile of a molecule. It is metabolically stable and resistant to hydrolysis, oxidation, and reduction.[4] Furthermore, the arrangement of its nitrogen atoms allows it to serve as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes.[5] Crucially, the 1,2,3-triazole system can mimic the geometry and electronic properties of an amide bond, a ubiquitous feature in peptides and proteins, making it an excellent replacement to improve pharmacokinetic properties.[1]

The Significance of the 2-Aryl Substitution Pattern

While 1,4-disubstituted triazoles, readily accessible via "click chemistry," are more common, the 2-aryl-1,2,3-triazole regioisomers present a distinct and compelling profile. The direct attachment of an aryl group to the N2 position of the triazole ring creates a unique electronic and steric environment. This often leads to different biological activities and target specificities compared to their 1-aryl counterparts. The synthesis of these N2-substituted triazoles requires specific, regioselective methodologies, which we will explore in the following section.

Synthetic Strategies for 2-Aryl-1,2,3-Triazoles

The controlled synthesis of the 2-aryl regioisomer is paramount to exploring its full potential. While traditional methods often yield mixtures of isomers, modern organic chemistry offers several elegant solutions for regioselective synthesis.[6][7]

Key Synthetic Methodologies

Several strategies have been developed to favor the formation of the 2-aryl-1,2,3-triazole ring. These include:

  • Intramolecular N-N Bond Formation: This approach involves the cyclization of an activated dihydrazone, providing a reliable route to a wide variety of 2-aryl-1,2,3-triazoles under mild conditions.[6]

  • Copper-Mediated Annulation: Reactions involving the annulation of compounds like alkyl 3-aminoacrylates with aryldiazonium salts, mediated by copper catalysts, can rapidly produce N2-aryl 1,2,3-triazole-carboxylates.[7]

  • Metal-Free Approaches: Sequential C-N bond formation followed by electro-oxidative N-N coupling from 2-aminoacrylates and aryldiazonium salts offers an efficient, metal-free alternative with excellent functional group tolerance.[7]

The choice of synthetic route is a critical decision driven by the availability of starting materials, desired functional group tolerance, and scalability. The dihydrazone cyclization method, for its reliability and mild conditions, is an excellent choice for library synthesis in a drug discovery context.

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a 2-aryl-1,2,3-triazole derivative.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization A Starting Materials (e.g., Activated Dihydrazone) B Base-Mediated Cyclization Reaction A->B Reagents & Solvents (e.g., Base in THF) C Crude Product B->C Reaction Monitoring (TLC/LC-MS) D Work-up (Extraction/Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, HRMS, IR) E->F G Pure 2-Aryl-1,2,3-Triazole Derivative F->G Purity >95%

Caption: A typical workflow for the synthesis and validation of 2-aryl-1,2,3-triazoles.

Experimental Protocol: Synthesis via Dihydrazone Cyclization

This protocol describes a representative synthesis of a 2-aryl-1,2,3-triazole derivative. The causality behind this choice is its high regioselectivity and use of readily available precursors.

Objective: To synthesize 2-(4-methoxyphenyl)-4-phenyl-2H-1,2,3-triazole.

Materials:

  • Activated bis-hydrazone precursor

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the activated bis-hydrazone precursor (1.0 eq).

  • Solvent Addition: Dissolve the precursor in anhydrous THF (10 mL per mmol of precursor).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise over 5 minutes. The rationale for slow, cooled addition is to control the exothermic nature of the reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This is a critical self-validating step to ensure reaction completion.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine solution to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-aryl-1,2,3-triazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Broad Spectrum of Biological Activities

2-Aryl-1,2,3-triazole derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as versatile scaffolds for tackling various diseases.

Anticancer Activity

The antiproliferative properties of triazoles are among their most studied attributes.[8][9] They exert their effects through diverse mechanisms, including enzyme inhibition and cell cycle arrest.[10] For instance, certain 1,2,3-triazole hybrids have been shown to act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key kinase in cancer progression.[11]

Table 1: Selected 2-Aryl-1,2,3-Triazole Derivatives with Anticancer Activity

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Triazole-Naphthalimide HybridMCF-7 (Breast)0.348 µM[9]
Triazole-Naphthalimide HybridSMMC-7721 (Liver)0.258 µM[9]
Phosphonate-Triazole DerivativeHT-1080 (Fibrosarcoma)15.13 µM[10]
Phosphonate-Triazole DerivativeA-549 (Lung)21.25 µM[10]
Tetrahydrocurcumin-TriazoleHeLa (Cervical)Varies (See source)[12]
Coumarin-Triazole DerivativeA549 (Lung)2.97 µM[13]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a global health crisis. Triazole derivatives have shown significant promise as both antibacterial and antifungal agents.[5][14][15][16] Their mechanism often involves disrupting cell wall synthesis or other essential metabolic pathways in microbes.

Table 2: Selected 2-Aryl-1,2,3-Triazole Derivatives with Antimicrobial Activity

Compound ClassOrganismActivity (MIC)Reference
Coumarin-Triazole ConjugateEnterococcus faecalis12.5–50 µg/mL[5]
Chalcone-Triazole HybridStaphylococcus aureus6.25–100 µg/mL[5]
Glycoside-Triazole ClickamerStaphylococcus aureusPromising Activity[14][17]
Indole-Pyrazolone-TriazoleESKAPE PathogensPromising Activity[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antiviral and Enzyme Inhibition Activity

Beyond cancer and infectious diseases, these derivatives have been investigated for a host of other therapeutic applications.[3] They have been found to inhibit viral replication and modulate the activity of key enzymes involved in various disease pathologies.[18][19] For instance, various triazoles have been synthesized and tested as inhibitors of cholinesterases (relevant to Alzheimer's disease), carbonic anhydrase, and α-glucosidase.[20][21][22]

Table 3: Enzyme Inhibition by Triazole Derivatives

Compound ClassTarget EnzymeActivity (IC₅₀)Reference
Azinane-Triazole DerivativeAcetylcholinesterase (AChE)0.73 ± 0.54 µM[20]
Azinane-Triazole DerivativeButyrylcholinesterase (BChE)0.038 ± 0.50 µM[20]
Chiral Triazole AnalogCarbonic Anhydrase-II13.8 ± 0.63 µM[21]
Bis-1,2,4-TriazoleThymidine Phosphorylase28.74 ± 0.59 μM[23]

Methodologies for Biological Evaluation

Rigorous and reproducible biological evaluation is the bedrock of drug discovery. The protocols described here are self-validating systems designed to ensure data integrity.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The causality for its widespread use is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple precipitate indicates viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Visualization: MTT Assay Workflow

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Add Compound Serial Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent (4h Incubation) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for a kinetic spectrophotometric enzyme inhibition assay.

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, substrate, and test compounds (in serial dilution).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound solution (or vehicle for control).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the change in absorbance over time at a wavelength specific to the product formation.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualization: Principle of Enzyme Inhibition Assay

cluster_no_inhibition Control Reaction cluster_inhibition Inhibited Reaction Enzyme Enzyme Substrate Substrate Product Product (Colored) Inhibitor Triazole Inhibitor Enzyme_C Enzyme_C Product_C High Signal Enzyme_C->Product_C Reaction Substrate_C Substrate_C Substrate_C->Enzyme_C Inhibitor_I Inhibitor_I Enzyme_I Enzyme_I Inhibitor_I->Enzyme_I Binding Product_I Low Signal Enzyme_I->Product_I No/Slow Reaction Substrate_I Substrate_I Substrate_I->Enzyme_I

Caption: Competitive inhibition of an enzyme by a 2-aryl-1,2,3-triazole derivative.

Conclusion and Future Perspectives

The 2-aryl-1,2,3-triazole scaffold is a validated and highly promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with a diverse and potent range of biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on several key areas:

  • Target Deconvolution: Identifying the specific molecular targets and pathways modulated by these compounds to understand their mechanisms of action more deeply.

  • Structure-Based Design: Utilizing computational and molecular docking studies to design next-generation derivatives with enhanced potency and selectivity.[10]

  • Hybrid Molecules: Combining the triazole core with other known pharmacophores to create hybrid molecules with multi-target activities, potentially overcoming drug resistance.[9]

The insights and methodologies presented in this guide provide a robust framework for researchers to confidently explore and exploit the vast therapeutic potential of 2-aryl-1,2,3-triazole derivatives.

References

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  • Bentham Science. (2023). A Literature Review Focusing on the Antiviral Activity of[6][7][8] and[6][8][24]-triazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved from [Link]

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  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

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  • Dove Medical Press. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Retrieved from [Link]

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Methodological & Application

Synthesis of (4-[1,2,3]Triazol-2-yl-phenyl)-methanol from 4-amino-benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol Derivatives from 4-Amino-Benzyl Alcohol

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and materials science.[4][5][6] While not found in natural products, its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and a significant dipole moment—make it an excellent bioisostere for amide bonds.[4][7] This has led to the development of numerous therapeutics, such as the antibacterial agent Tazobactam and the anti-HIV agent TSAO.[4][8]

The surge in the application of 1,2,3-triazoles is largely attributed to the advent of "click chemistry," a concept that emphasizes modular, efficient, and highly reliable chemical reactions.[1][9] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a straightforward and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[10][11]

This guide provides a comprehensive, two-step protocol for the synthesis of (4-(4-aryl-1H-1,2,3-triazol-1-yl)phenyl)methanol, starting from the readily available 4-amino-benzyl alcohol. We will delve into the mechanistic reasoning behind each step, offering field-proven insights for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The transformation from 4-amino-benzyl alcohol to the target triazole derivative is achieved in two principal stages:

  • Formation of the Azide Intermediate : The primary amine of 4-amino-benzyl alcohol is converted into an azide group via a diazotization reaction followed by nucleophilic substitution with sodium azide.

  • Triazole Ring Formation : The resulting 4-azidobenzyl alcohol undergoes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring.

G cluster_0 Overall Workflow A 4-Amino-Benzyl Alcohol (Starting Material) B 4-Azidobenzyl Alcohol (Intermediate) A->B Step 1: Diazotization & Azidation C (4-(4-Aryl-1H-1,2,3-triazol-1-yl)phenyl)methanol (Final Product) B->C Step 2: Cu(I)-Catalyzed Cycloaddition (CuAAC)

Caption: High-level workflow for the synthesis.

Part 1: Synthesis of 4-Azidobenzyl Alcohol Intermediate

Principle and Causality

This initial step involves two classic reactions of aromatic amines. First, the primary amino group is transformed into a diazonium salt through diazotization .[12] This reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid. The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently.[13][14]

The resulting diazonium salt is a highly reactive intermediate. The positively charged diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). In the second phase of this one-pot reaction, the diazonium salt is treated with sodium azide (NaN₃). The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonium group to form the desired 4-azidobenzyl alcohol. This process is a variation of the Sandmeyer reaction.

Critical Consideration: The hydroxyl group of the benzyl alcohol is generally stable under these acidic conditions and does not require a protecting group, streamlining the synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Amino-benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-amino-benzyl alcohol (e.g., 5.0 g, 40.6 mmol) in a mixture of deionized water (50 mL) and concentrated HCl (12 mL).

    • Cool the suspension to 0–5 °C using an ice-salt bath. Stir vigorously to maintain a fine slurry.

    • In a separate beaker, prepare a solution of sodium nitrite (3.1 g, 44.7 mmol, 1.1 eq) in deionized water (15 mL).

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. The solid will gradually dissolve as the soluble diazonium salt is formed.

    • Stir the resulting clear solution for an additional 30 minutes at 0–5 °C.

  • Azide Formation:

    • In a separate 500 mL beaker, dissolve sodium azide (3.17 g, 48.7 mmol, 1.2 eq) in deionized water (50 mL). Cool this solution in an ice bath.

    • Slowly and carefully , add the cold diazonium salt solution to the sodium azide solution in a dropwise manner with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with deionized water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is often an oil or low-melting solid of sufficient purity for the next step. If further purification is needed, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be employed.

Safety Precautions:

  • Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Avoid contact of sodium azide with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Do not use heavy metal spatulas, as they can form shock-sensitive metal azides.

  • Aryl diazonium salts can be explosive when isolated in dry form. Always keep them in solution at low temperatures.

Part 2: Synthesis of (4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanol

Principle and Causality

This step employs the Nobel prize-winning Huisgen 1,3-dipolar cycloaddition between the azide functional group of 4-azidobenzyl alcohol and a terminal alkyne.[15][16] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds under mild conditions with exceptional regioselectivity.[11]

The Cu(I) catalyst is the key to both the remarkable rate acceleration (up to 10⁷-fold over the uncatalyzed reaction) and the selectivity.[11] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide to exclusively form the 1,4-disubstituted triazole product. The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a mild reducing agent like sodium ascorbate.[2][17] This makes the procedure robust, experimentally simple, and compatible with a wide range of functional groups.[18][19]

A Note on Regioselectivity: N-1 vs. N-2 Substitution

The term "(4-[1][2][3]Triazol-2-yl-phenyl)-methanol" in the topic title implies substitution at the N-2 position of the triazole ring. However, the CuAAC reaction, which is the most efficient and direct route from the azide intermediate, overwhelmingly yields the N-1 substituted isomer. The synthesis of N-2 aryl triazoles typically requires different strategies, such as the Chan-Lam coupling of a pre-formed triazole ring with a boronic acid, or the arylation of a triazole with an activated aryl halide.[20]

Given the starting material of 4-amino-benzyl alcohol, the logical and most practical synthetic pathway leads to the N-1 isomer. This protocol will therefore detail the synthesis of (4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanol as a representative example using phenylacetylene as the alkyne partner.

Sources

Protocol for reduction of 4-(2H-1,2,3-triazol-2-yl)benzoic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-(2H-1,2,3-triazol-2-yl)benzoic acid

Part 1: Strategic Overview & Rationale

The reduction of 4-(2H-1,2,3-triazol-2-yl)benzoic acid to (4-(2H-1,2,3-triazol-2-yl)phenyl)methanol presents a specific chemoselectivity challenge. While the carboxylic acid requires significant activation energy to reduce, the nitrogen-rich 1,2,3-triazole ring must remain intact without undergoing ring-opening or over-reduction.

Why Borane-THF (BH₃·THF) is the Gold Standard: While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is a strong base and can lead to side reactions with sensitive heterocycles or difficult workups due to aluminum salts. Conversely, Sodium Borohydride (NaBH₄) is too mild to reduce carboxylic acids directly.

Borane-THF is the reagent of choice for this protocol because:

  • Chemoselectivity: Borane acts as a Lewis acid.[1] It coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylate, activating it for hydride delivery. It reduces carboxylic acids faster than esters, nitriles, or even ketones in many cases.

  • Triazole Stability: The 2H-1,2,3-triazole ring is electron-deficient and aromatic. It is generally stable to electrophilic reducing agents like Borane, unlike electron-rich heterocycles (e.g., pyrroles) which might undergo hydroboration.

  • Purity Profile: The by-product is boric acid/borate, which is easily removed via aqueous wash or methanol azeotrope, avoiding the gelatinous aluminum emulsions typical of LiAlH₄.

Part 2: Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.RoleGrade
4-(2H-1,2,3-triazol-2-yl)benzoic acid ~189.171.0Substrate>98% HPLC
Borane-THF Complex (1.0 M) ~85.942.5Reducing AgentAnhydrous, Stabilized
Tetrahydrofuran (THF) 72.1110-15 VolSolventAnhydrous, Inhibitor-free
Methanol (MeOH) 32.04ExcessQuenching AgentHPLC Grade
Hydrochloric Acid (1M) 36.46ExcessHydrolysisReagent Grade
Step-by-Step Methodology

Safety Warning: Borane-THF liberates Hydrogen gas (


) upon reaction with protic sources. Ensure reaction is vented through a bubbler. Work in a fume hood.

Step 1: Inert System Setup

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Substrate Solubilization

  • Charge 4-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq) into the flask.

  • Add Anhydrous THF (10 volumes relative to mass, e.g., 10 mL per 1 g).

  • Note: The starting material may be a suspension at this stage. This is normal. It will dissolve as it converts to the boronate intermediate.

  • Cool the mixture to 0°C using an ice/water bath.

Step 3: Reduction (The Critical Phase)

  • Charge the addition funnel with Borane-THF (1.0 M) (2.5 eq).

  • Dropwise Addition: Add the Borane solution slowly over 30–45 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Control rate to prevent foaming.
      
    • Temperature: Maintain internal temperature

      
      .
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–16 hours .

    • Monitoring: Check reaction progress via TLC or LC-MS. The acid spot should disappear. A less polar alcohol spot will appear.

Step 4: Quenching & Hydrolysis (The "Borate Trap") Mechanism Note: The reaction produces a trialkylborate intermediate (R-O-B). Adding water alone is often insufficient to break this bond, leading to low yields. Methanolysis is required.

  • Cool the reaction mixture back to 0°C .

  • Slowly add Methanol (5 volumes) dropwise. Caution: Vigorous

    
     evolution.
    
  • Stir for 30 minutes at RT.

  • Concentrate the mixture under reduced pressure (Rotovap) to remove THF and volatile trimethyl borate (

    
    ).
    
  • Acid Hydrolysis: Re-dissolve the residue in EtOAc (10 vol) and wash with 1M HCl (5 vol). Stir the biphasic mixture vigorously for 20 minutes to ensure complete cleavage of boron complexes.

Step 5: Workup & Isolation

  • Separate the organic layer (EtOAc).[2]

  • Extract the aqueous layer once more with EtOAc.

  • Combine organic layers and wash with:

    • Saturated

      
       (to neutralize trace acid).
      
    • Brine (saturated NaCl).

  • Dry over Anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate to dryness.

Step 6: Purification

  • The crude product is typically a white to off-white solid.

  • Recrystallization: If purity is <95%, recrystallize from EtOAc/Heptane.

  • Flash Chromatography: If necessary, elute with Hexanes:EtOAc (gradient 80:20 to 50:50).

Part 3: Visualization & Workflow

Experimental Workflow Diagram

G Start Start: 4-(2H-1,2,3-triazol-2-yl)benzoic acid Setup Inert Atmosphere (N2) Cool to 0°C in THF Start->Setup Addition Add BH3-THF (2.5 eq) Dropwise (Control H2) Setup->Addition Reaction Warm to RT Stir 4-16h Addition->Reaction Check QC Check (TLC/LCMS) Acid Consumed? Reaction->Check Check->Reaction No (Add more BH3) Quench Quench: MeOH Addition Break Boronate Ester Check->Quench Yes Workup Acid Wash (1M HCl) Extract (EtOAc) Quench->Workup Final Final Product: (4-(2H-1,2,3-triazol-2-yl)phenyl)methanol Workup->Final

Caption: Figure 1. Step-by-step workflow for the chemoselective borane reduction of the triazole-benzoic acid.

Part 4: Quality Control & Troubleshooting

QC Specifications
TestExpected ResultAcceptance Criteria
HPLC Purity Single major peak> 98.0% Area
1H NMR (DMSO-d6) Triazole singlets (~8.0-8.2 ppm)Benzyl

doublet (~4.6 ppm)OH triplet (~5.3 ppm)
Conforms to structure
LC-MS

= ~176.08
Mass match +/- 0.1 Da
Appearance White crystalline solidNo yellowing (oxidation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture in THF or degraded BH3.Ensure THF is distilled/anhydrous. Use fresh BH3 bottle.
Emulsion in Workup Boron salts not fully solubilized.Add solid NaCl to saturate aqueous layer; filter through Celite if necessary.
Product is Sticky/Oil Residual Boron-complex.Perform a MeOH reflux: Dissolve in MeOH, reflux 30 min, concentrate. Repeat 3x to remove

.
Triazole Ring Loss Extreme pH or high temp (Rare).Avoid refluxing the reaction mixture during the reduction phase. Keep T < 25°C.

References

  • Merck Sharp & Dohme Corp. (2014). Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Organic Process Research & Development. (2011). Scalable Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. (Contextual reference for triazole stability). [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron. (Foundational text for Borane chemoselectivity). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard protocols for carboxylic acid reduction). [Link]

Sources

Copper-Catalyzed N2-Arylation of 1,2,3-Triazoles: Advanced Protocols for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Copper-catalyzed N2-arylation methods for 1,2,3-triazole synthesis Content Type: Application Notes and Protocols

Executive Summary

The 1,2,3-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a linker in fragment-based drug design. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides facile access to N1-substituted isomers, the synthesis of N2-aryl-1,2,3-triazoles remains a significant synthetic challenge.[1] N2-isomers often exhibit superior pharmacokinetic profiles and distinct biological activity (e.g., Orexin receptor antagonists like Seltorexant) compared to their N1 counterparts.

This Application Note details two distinct copper-catalyzed strategies to achieve high N2-selectivity:

  • Direct Ligand-Controlled Arylation: Post-synthetic functionalization of NH-triazoles using specific ligands (e.g., L-Tryptophan) to override kinetic N1-preference.

  • Regiospecific De Novo Annulation: A ring-forming strategy using azirines and aryldiazonium salts that exclusively yields the N2-isomer.

Mechanistic Selectivity Landscape

Understanding the tautomeric equilibrium of 1,2,3-triazoles is critical for controlling regioselectivity.

  • Tautomerism: NH-1,2,3-triazoles exist in equilibrium between the 1H (or 3H) and 2H tautomers.[2] While the 2H tautomer is often thermodynamically more stable in the gas phase and non-polar solvents, the 1H tautomer is more nucleophilic at the N2 position under specific metal-catalyzed conditions.

  • Copper's Role: In copper-catalyzed cross-coupling (Ullmann-type), the reaction proceeds via a cuprated triazolide intermediate. The regioselectivity is governed by the relative stability of the N1-Cu vs. N2-Cu species and the steric environment created by the ancillary ligand.

    • Kinetic Control: Often favors N1 (less sterically hindered).

    • Thermodynamic Control: Favors N2 (electronic stabilization).

    • Ligand Effect: Bulky or chelating amino-acid ligands (e.g., L-Tryptophan) can destabilize the N1-Cu complex or accelerate the reductive elimination from the N2-Cu intermediate, enhancing N2 selectivity.

Decision Framework for Method Selection

TriazoleStrategy Start Target: N2-Aryl-1,2,3-Triazole CheckScaffold Is the Triazole Ring Already Synthesized? Start->CheckScaffold DirectArylation Direct Arylation (Cross-Coupling) CheckScaffold->DirectArylation Yes (NH-Triazole) DeNovo De Novo Synthesis (Ring Formation) CheckScaffold->DeNovo No (Precursors) LigandSelection Select Ligand System DirectArylation->LigandSelection LTrp L-Tryptophan/CuI (General Purpose) LigandSelection->LTrp Mono-substituted Proline Proline/CuI (4,5-Disubstituted) LigandSelection->Proline Di-substituted AzirineRoute Azirine + Aryl Diazonium (100% N2-Selective) DeNovo->AzirineRoute

Figure 1: Strategic decision tree for selecting the optimal N2-arylation method based on substrate availability.

Protocol A: Ligand-Controlled Direct N2-Arylation

This protocol utilizes an amino acid ligand (L-Tryptophan) to direct the copper catalyst to the N2 position.[2] This method is effective for 4-substituted and 4,5-disubstituted triazoles.[2][3][4]

Materials & Reagents
  • Substrate: 4-Phenyl-1H-1,2,3-triazole (or derivative) (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[5]

  • Ligand: L-Tryptophan (20 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO (Dry, 0.5 M concentration)

Step-by-Step Procedure
  • Setup: In a glovebox or under an argon atmosphere, charge a dried screw-cap reaction vial with CuI (19 mg, 0.1 mmol), L-Tryptophan (41 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Addition: Add the 1,2,3-triazole substrate (1.0 mmol) and the Aryl Iodide (1.2 mmol).

  • Solvation: Add anhydrous DMSO (2.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Place the vial in a pre-heated block at 110 °C . Stir magnetically at 600 rpm for 12–24 hours.

    • Note: Reaction progress should be monitored by TLC or LCMS. N1 and N2 isomers often have distinct retention times (N2 is typically less polar).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameters & Troubleshooting
  • Ligand Importance: Without L-Tryptophan, N2:N1 selectivity typically drops to ~2:1 or lower. With the ligand, selectivity can reach >10:1 depending on the aryl halide steric bulk [1].

  • Water Sensitivity: While "wet" solvents can sometimes be tolerated in Ullmann couplings, moisture often retards the rate and can affect selectivity. Dry DMSO is recommended.

  • Substrate Scope: Electron-rich aryl iodides may require longer reaction times or higher catalyst loading (20 mol%).

Protocol B: Regiospecific De Novo Synthesis (Azirine Route)

For cases where absolute N2-regiospecificity is required, or when the NH-triazole precursor is unstable, the copper-catalyzed annulation of 2H-azirines with aryldiazonium salts is the superior method. This reaction builds the triazole ring with the N2-aryl bond already in place.

Materials & Reagents
  • Substrate: 2H-Azirine (1.0 equiv)

  • Nitrogen Source: Aryldiazonium Tetrafluoroborate (1.2 equiv)

  • Catalyst: CuBr (10 mol%)

  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure
  • Pre-complexation: In a reaction tube, dissolve CuBr (0.05 mmol) and DABCO (1.0 mmol) in MeCN (2.0 mL). Stir for 5 minutes under nitrogen to form the active catalytic complex (solution typically turns green/blue).

  • Addition: Add the 2H-azirine (0.5 mmol) and the aryldiazonium salt (0.6 mmol) sequentially.

  • Reaction: Stir at Room Temperature (25 °C) for 2–6 hours.

    • Observation: Nitrogen gas evolution may be observed.

  • Quench: Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 x 10 mL).

  • Purification: The crude product is often clean enough for simple filtration through a silica plug or standard column chromatography.

Mechanistic Insight

This transformation proceeds via a radical pathway involving the opening of the azirine ring by a Cu-diazo species, followed by cyclization. Because the aryl group originates from the diazonium salt and the nitrogen backbone is assembled linearly, the N2-isomer is the exclusive product [2].

AzirineMechanism Azirine 2H-Azirine Intermediate Radical Ring Opening (C-N Bond Formation) Azirine->Intermediate Diazo Ar-N2+ BF4- Diazo->Intermediate CuCat Cu(I)/DABCO CuCat->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product N2-Aryl-1,2,3-Triazole (Exclusive) Cyclization->Product

Figure 2: Simplified pathway for the regiospecific annulation of azirines.

Comparative Analysis of Methods

FeatureProtocol A: Direct Arylation (Lopes et al.)Protocol B: Azirine Annulation (Ma et al.)
Primary Mechanism Ullmann-type Cross-CouplingRadical Annulation / Cyclization
Starting Material NH-1,2,3-Triazole + Ar-I2H-Azirine + Ar-N₂⁺
Selectivity (N2:N1) ~85:15 to >95:5 (Ligand dependent)>99:1 (Regiospecific)
Reaction Temperature High (100–120 °C)Low (Room Temperature)
Functional Group Tolerance Moderate (sensitive to strong base/heat)High (tolerant of oxidants/acids)
Scalability High (Industrial standard)Moderate (Azirine stability varies)
Cost Low (Cheap reagents)Moderate (Azirine synthesis step required)

Safety & Handling

  • Aryldiazonium Salts: Potentially explosive when dry. Handle with care, preferably in solution or as stabilized tetrafluoroborate salts.

  • Copper Waste: All copper waste must be disposed of in heavy metal waste containers.

  • DMSO: Penetrates skin easily and can carry toxic contaminants (like aryl iodides) into the body. Wear double nitrile gloves.

References

  • Lopes, A. B., Wagner, P., Kümmerle, A. E., Bihel, F., Bourguignon, J. J., Schmitt, M., & Miranda, L. S. M. (2017).[2] Development of a L-Tryptophan-Based Ligand for Regioselective Copper Catalyzed N2-Arylation of 1,2,3-Triazoles. ChemSelect, 2(21), 6544–6548.

  • Feng, F. F., Li, J. K., Liu, X. Y., Zhang, F. G., Cheung, C. W., & Ma, J. A. (2020). General Synthesis of Tri-Carbo-Substituted N2-Aryl-1,2,3-triazoles via Cu-Catalyzed Annulation of Azirines with Aryldiazonium Salts. The Journal of Organic Chemistry, 85(16), 10872–10883.[1]

  • Liu, Y., Yan, W., Chen, Y., Petersen, J. L., & Shi, X.[2] (2008).[2][4][5][6][7] Efficient Synthesis of N-2-Aryl-1,2,3-Triazole Fluorophores via Post-Triazole Arylation. Organic Letters, 10(23), 5389–5392.

  • Buchwald, S. L., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Journal of the American Chemical Society. (Included for context on Pd-alternatives).

Sources

Converting (4-[1,2,3]Triazol-2-yl-phenyl)-methanol to benzyl bromide for alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of (4-[1,2,3]triazol-2-yl-phenyl)-methanol to its corresponding benzyl bromide , a critical electrophile for downstream alkylation in medicinal chemistry (e.g., Orexin receptor antagonists, antifungal agents). While the 2-phenyl-1,2,3-triazole moiety is robust, the benzylic bromide is highly reactive and prone to hydrolysis. This note compares two primary methodologies—Phosphorus Tribromide (


)  and the Appel Reaction (

)
—and provides a validated downstream alkylation protocol.

Chemical Context & Strategic Analysis

The Substrate Challenge

The starting material contains two distinct functional domains:

  • The 2-Phenyl-1,2,3-triazole Core: Unlike their 1-substituted isomers, 2-substituted triazoles are chemically robust, resisting oxidative degradation and acidic hydrolysis. However, the nitrogen lone pairs can act as weak Lewis bases.

  • The Benzylic Alcohol: Located para to the triazole, this group is electronically activated. The triazole ring acts as a mild electron-withdrawing group (EWG), increasing the electrophilicity of the benzylic carbon but also making the resulting bromide more susceptible to hydrolysis during aqueous workup.

Methodology Selection Matrix

We recommend Method A (


)  for scale-up (>5g) due to high atom economy, and Method B (Appel)  for small-scale (<100mg) or acid-sensitive parallel synthesis.
FeatureMethod A: Phosphorus Tribromide (

)
Method B: Appel (

)
Mechanism

(via phosphite intermediate)

(via oxyphosphonium salt)
pH Conditions Acidic (Generates

byproduct)
Neutral (pH ~7)
Atom Economy High (1/3 eq.

utilizes 3 Br atoms)
Low (Stoichiometric

waste)
Purification Simple (Aqueous wash)Difficult (Requires chromatography to remove

)
Recommendation Primary Protocol (Scale-Up) Secondary Protocol (Mild)

Experimental Protocols

Method A: The Standard Protocol (Recommended)

Best for: Gram-scale synthesis, cost-efficiency, and speed.

Reagents:

  • (4-[1,2,3]Triazol-2-yl-phenyl)-methanol (1.0 equiv)

  • Phosphorus tribromide (

    
    ) (0.4 equiv - slight excess over theoretical 0.33)
    
  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Saturated

    
     (aq)
    

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (0.4 equiv) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.[1][2]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The alcohol (

      
      ) converts to the bromide (
      
      
      
      , UV active).
  • Quench: Cool back to 0°C. Slowly add ice-cold water. Caution:

    
     gas evolution.
    
  • Workup:

    • Separate phases.[2][3][4][5] Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
        (critical to neutralize acid and protect triazole) followed by brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Storage: The resulting white/off-white solid is sufficiently pure (>95%) for alkylation. Store at -20°C under Argon.

Method B: The Appel Reaction (Alternative)

Best for: Acid-sensitive substrates or avoiding


 fumes.

Reagents:

  • Substrate (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DCM (Anhydrous)

Procedure:

  • Dissolve substrate and

    
     in anhydrous DCM at 0°C.
    
  • Add

    
     portion-wise (solid) or dropwise (DCM solution) to keep the temperature <5°C.
    
  • Stir at RT for 3 hours.

  • Workup: Add Hexanes (

    
     reaction volume) to precipitate Triphenylphosphine Oxide (
    
    
    
    ). Filter through a silica plug.
  • Concentrate filtrate to obtain the product.[6]

Downstream Application: Alkylation Protocol

Context: Using the synthesized benzyl bromide to alkylate an amine or phenol.

Reagents:

  • Nucleophile (Amine/Phenol) (1.0 equiv)

  • Synthesized Benzyl Bromide (1.1 equiv)[2]

  • 
     (Anhydrous, 2.0 – 3.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

Procedure:

  • Suspend the Nucleophile and

    
     in ACN (0.1 M). Stir for 15 mins at RT.
    
  • Add the Benzyl Bromide (dissolved in minimal solvent) dropwise.

  • Heat to 60°C (for amines) or 80°C (for phenols) for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[6] Partition between EtOAc/Water.[4][7] Purify via column chromatography.[2][7]

Process Visualization

Figure 1: Reaction Mechanism & Workflow

G Start Start: Triazolyl-Benzyl Alcohol Reagent Reagent Choice Start->Reagent PBr3 Method A: PBr3 (0°C -> RT, DCM) Reagent->PBr3 Scale-up / Std Appel Method B: Appel (CBr4/PPh3) Reagent->Appel Acid Sensitive Intermediate Activated Intermediate PBr3->Intermediate Hop-triester Appel->Intermediate Oxyphosphonium Product Target: Benzyl Bromide Intermediate->Product SN2 Substitution Workup Workup: NaHCO3 Wash (Neutralize) Product->Workup Quench Alkylation Application: Alkylation (K2CO3/DMF) Workup->Alkylation Immediate Use

Caption: Logical flow from reagent selection to downstream alkylation application.

Figure 2: Analytical Decision Tree (QC)

QC Sample Crude Benzyl Bromide TLC TLC Analysis (Hex/EtOAc 3:1) Sample->TLC Result1 Rf ~ 0.7 (Single Spot) TLC->Result1 Complete Result2 Rf ~ 0.3 (SM remains) TLC->Result2 Incomplete Result3 Baseline Streak TLC->Result3 Decomposition Action1 Proceed to Alkylation Result1->Action1 Action2 Add 0.1 eq PBr3 Stir 1h longer Result2->Action2 Action3 Hydrolysis Detected Re-dry solvents Result3->Action3

Caption: Quality Control decision matrix for the intermediate benzyl bromide.

Analytical Data & Safety

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
TLC

Shift

Significant increase in non-polarity.
1H NMR Benzylic


4.70 (s)

4.50 (s)
Diagnostic upfield shift (approx 0.2 ppm) from OH to Br.
1H NMR Triazole H

7.80 - 8.00
Aromatic region remains intact (confirming ring stability).
Safety & Handling (Critical)
  • Lachrymator: Benzyl bromides are potent tear gas agents.[3][8] Always handle in a functioning fume hood.

  • Storage: Unstable to moisture. Store in a desiccator or freezer (-20°C) over activated molecular sieves or

    
    .
    
  • Waste: Quenched

    
     mixtures are acidic. Neutralize with bicarbonate before disposal.[5][6]
    

References

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Appel Reaction: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: Stability and Synthesis. Retrieved from [Link]

  • Vedantu. (2023). PBr3 Reaction Mechanism and Uses. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Separating 1-phenyl and 2-phenyl triazole isomers by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Identification of 1-Phenyl (N1) and 2-Phenyl (N2) 1,2,3-Triazole Isomers Ticket ID: CHEM-TRZ-ISO-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Physicochemical Basis of Separation

Before attempting separation, you must understand why these isomers behave differently on silica. The separation is driven by a massive difference in dipole moment , not just subtle structural changes.

The Dipole Divergence
  • 2-Phenyl-1,2,3-triazole (N2-Isomer): This molecule is pseudo-symmetric. The electron pull from the nitrogen atoms is balanced, resulting in a very low dipole moment (~0.3 – 0.7 D). It acts like a non-polar hydrocarbon.

  • 1-Phenyl-1,2,3-triazole (N1-Isomer): The asymmetry creates a strong directional pull of electron density. The dipole moment is significantly higher (~4.2 – 4.5 D). It interacts strongly with the polar silica stationary phase.

Practical Implication: On normal phase silica gel, the N2 isomer (2-phenyl) will always elute significantly faster (Higher Rf) than the N1 isomer. If you are running a standard gradient, the first major spot is your N2 isomer; the second, slower spot is your N1 isomer.

Experimental Protocol: Separation Workflow

Phase 1: Method Development (TLC)

Do not skip this. The


 is usually large, but concentration matters.
  • Solvent System A: 10% Ethyl Acetate in Hexanes.

    • Expectation: N2 isomer moves to

      
      . N1 isomer likely stays at baseline or 
      
      
      
      .
  • Solvent System B: 30% Ethyl Acetate in Hexanes.

    • Expectation: N2 isomer moves near solvent front (

      
      ). N1 isomer moves to 
      
      
      
      .
Phase 2: Column Chromatography Execution

Recommended Stationary Phase: Silica Gel 60 (230–400 mesh). Loading: Solid load (dry load) on Celite or Silica is strongly recommended to prevent band broadening, as triazoles can crystallize in non-polar mobile phases.

StepSolvent CompositionTarget Isomer ElutionNotes
1 100% Hexanes (2 CV)ImpuritiesFlushes non-polar debris.
2 0%

10% EtOAc/Hex (Linear Gradient)
2-Phenyl (N2) The N2 isomer elutes very early. Watch for UV activity immediately.
3 Hold 10% EtOAc2-Phenyl (N2) Complete elution of N2.
4 10%

40% EtOAc/Hex (Linear Gradient)
1-Phenyl (N1) The N1 isomer requires polarity to desorb from silica.
5 100% EtOAcFlushEnsure all polar byproducts are removed.

(CV = Column Volume)

Workflow Visualization

SeparationWorkflow Start Crude Mixture (N1 + N2) TLC TLC Screening (10% vs 30% EtOAc) Start->TLC Load Solid Load (Celite/Silica) TLC->Load Select Solvent Flash Flash Column (Hex/EtOAc Gradient) Load->Flash Frac1 Fraction Set A (Low Polarity) Flash->Frac1 First Eluting (N2 Isomer) Frac2 Fraction Set B (Med Polarity) Flash->Frac2 Second Eluting (N1 Isomer) ID NMR Confirmation Frac1->ID Frac2->ID

Figure 1: Logical workflow for the purification of triazole regioisomers.

Identification Guide (NMR & Data)

Once isolated, you must confirm identity. Symmetry is the diagnostic tool.

1H NMR Diagnostic Signals (400 MHz, CDCl3)
Feature2-Phenyl (N2) 1-Phenyl (N1) Mechanism
Symmetry

Symmetric
AsymmetricN2 has a plane of symmetry through N2-C(Ph).
Triazole H (C4/C5) Singlet (2H) Two Doublets (or distinct singlets)In N2, H4 and H5 are chemically equivalent. In N1, they are distinct.
Shift (

)
Typically

7.8 - 8.2 ppm
Typically

7.7 - 8.0 ppm
N2 protons are often slightly deshielded due to symmetry.
Carbon (

)
Fewer signals (C4/C5 equivalent)More signals (C4 distinct from C5)Count the peaks in the aromatic region.

Note: If the triazole is 4,5-disubstituted (e.g., 4,5-diphenyl), the N2 isomer will show equivalent phenyl groups, whereas the N1 isomer will show two distinct sets of phenyl signals.

Troubleshooting Center (FAQ)

Issue: "I only see one spot on TLC, but NMR shows a mixture."

Diagnosis: Your solvent is too polar. Solution:

  • N2 and N1 isomers have very different polarities, but if you run TLC in 50% EtOAc, they will both travel to the solvent front (

    
    ) and co-elute.
    
  • Action: Drop to 5% or 10% EtOAc in Hexane. You will likely see the N2 spot move to

    
     and the N1 spot stay at the baseline.
    
Issue: "The second spot (N1) is streaking or tailing badly."

Diagnosis: The N1 isomer is basic enough to interact with acidic silanols on the silica surface. Solution:

  • Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica acidity.

  • Alternatively, switch to a DCM/MeOH system (e.g., 98:2 DCM:MeOH) which is more solubilizing for polar heterocycles.

Issue: "My product crystallized on the column."

Diagnosis: Phenyl triazoles are often high-melting solids with poor solubility in pure Hexane. Solution:

  • Do not liquid load in Hexane/DCM.

  • Use Solid Loading : Dissolve the crude in a minimal amount of Acetone or MeOH, add silica/Celite, evaporate to dryness, and load the powder on top of the column.

Troubleshooting Logic Tree

Troubleshooting Problem Separation Issue CoElution Co-elution / One Spot Problem->CoElution Streaking Streaking / Tailing Problem->Streaking Solubility Precipitation on Column Problem->Solubility Action1 Decrease Polarity (Try 5% EtOAc) CoElution->Action1 Action2 Add 1% Et3N or Switch to DCM/MeOH Streaking->Action2 Action3 Use Solid Loading (Celite) Solubility->Action3

Figure 2: Decision matrix for common chromatographic failures.

References

  • Dipole Moments & Tautomerism

    • Ozimiński, W. P., et al. "Induced dipole moments of diazoles and triazoles." ResearchGate. (Explains the 4.5D vs 0.12D dipole difference).

  • Synthesis & Regioselectivity

    • De Mariz E Miranda, L. S., et al. "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles."[1] An. Acad. Bras. Ciênc., 2015.[2] (Discusses thermodynamic stability of N2 vs N1).

  • NMR Characterization

    • Creary, X., et al. "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives." American Chemical Society.[3] (Provides specific shift data for regioisomers).

  • Chromatographic Behavior

    • Welch Materials. "A Guide to Selective Columns for Isomer Separation." (General principles of separating positional isomers).

Sources

Technical Support Center: Optimizing Reduction Reactions of (4-Triazol-2-yl-phenyl)-methanol

Technical Support Center: Optimizing Reduction Reactions of (4-[1][2][3]Triazol-2-yl-phenyl)-methanol

Welcome to the technical support center for the synthesis and optimization of crucial triazole-containing intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working on the reduction of (4-[1][2][3]Triazol-2-yl-phenyl)-methanol to 2-(4-methylphenyl)-2H-1,2,3-triazole. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[2][3]

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this specific benzylic alcohol reduction, enabling you to optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the reduction of (4-[1][2][3]Triazol-2-yl-phenyl)-methanol.

Q1: What are the most common and effective reagents for reducing this specific benzylic alcohol?

A1: The reduction of benzylic alcohols to their corresponding alkanes is a well-established transformation. For (4-[1][2][3]Triazol-2-yl-phenyl)-methanol, the primary choices depend on functional group tolerance, desired reaction conditions, and scale. The most common reagents are:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[4][5] For the reduction of a benzylic alcohol to an alkane, NaBH₄ is typically used in conjunction with a Lewis acid or in a strong acid medium, which can be complex. Standard NaBH₄ in an alcoholic solvent will not perform this transformation.

  • Catalytic Hydrogenation: This is a clean and effective method. Typical catalysts include Palladium on Carbon (Pd/C) with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like 2-propanol.[1] This method often provides high yields with minimal workup.

  • Hydriodic Acid (HI) with Red Phosphorus: A classic and potent method for the reduction of benzylic alcohols.[6] This system can achieve high yields, but the strongly acidic conditions and the use of elemental phosphorus require careful handling and consideration of substrate stability.[6][7]

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent.[8][9][10] While it can reduce benzylic alcohols, its high reactivity makes it incompatible with many functional groups and requires strictly anhydrous conditions.[8][11] It is generally considered overkill for this transformation and may lead to side reactions.

Q2: How does the 1,2,3-triazole ring affect the reduction?

A2: The 1,2,3-triazole ring is a robust and surprisingly stable aromatic heterocycle.[12] Under the typical conditions for benzylic alcohol reduction (e.g., catalytic hydrogenation with Pd/C, NaBH₄/acid, or HI/P), the triazole ring is expected to be stable. However, under very harsh reductive conditions, cleavage could theoretically occur, though this is not a common issue. The primary influence of the triazole is its electronic effect on the benzylic position, which can modulate the reactivity of the alcohol.

Q3: What is the best way to monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[13] Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material (more polar) and the product (less polar). The spots can be visualized under UV light (254 nm). For more quantitative analysis, LC-MS can also be employed.

Q4: My starting material, (4-[1][2][3]Triazol-2-yl-phenyl)-methanol, appears impure. How critical is purity for the reduction?

A4: Starting material purity is critical for achieving high yields and simplifying purification.[13] Impurities from the synthesis of the starting alcohol, such as unreacted aldehydes or other isomers, can lead to the formation of side products that may be difficult to separate from the desired product.[13][14] It is highly recommended to purify the starting alcohol by column chromatography or recrystallization before proceeding with the reduction.

Troubleshooting Guide: Optimizing Reaction Yields

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Low or no conversion of the starting material.

Q: I've set up my catalytic hydrogenation (Pd/C, H₂) reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What could be the cause?

A: This is a common issue that can often be traced back to catalyst activity or reaction setup.

  • Potential Cause 1: Catalyst Inactivation. The Palladium on Carbon (Pd/C) catalyst may be old, of poor quality, or may have been poisoned. Certain functional groups, particularly sulfur-containing compounds, can poison the catalyst surface.

    • Solution: Use a fresh batch of high-quality Pd/C from a reputable supplier. Ensure all glassware is scrupulously clean and that solvents are free from potential catalyst poisons. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

  • Potential Cause 2: Insufficient Hydrogen. The reaction may be starved of hydrogen.

    • Solution: Ensure your system is properly sealed and purged of air. For reactions using a hydrogen balloon, ensure it remains inflated throughout the reaction. For systems using a hydrogen generator, check that the pressure is maintained at the desired level. If performing a transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, 2-propanol) is present in sufficient stoichiometric excess.[1]

  • Potential Cause 3: Poor Mass Transfer. In a heterogeneous reaction like this, efficient mixing is crucial for the substrate in the liquid phase to interact with the hydrogen gas at the solid catalyst surface.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. Ensure the reaction volume is appropriate for the flask size to allow for efficient agitation.

Problem 2: The reaction is messy, and TLC shows multiple unidentified spots.

Q: I'm using a strong reducing agent like hydriodic acid/red phosphorus, and my reaction mixture is turning dark, with multiple products visible on the TLC plate. What is happening?

A: The formation of multiple byproducts often points to reaction conditions that are too harsh or the presence of reactive impurities.

  • Potential Cause 1: Substrate Degradation. Although the triazole ring is stable, highly acidic and high-temperature conditions can sometimes lead to decomposition or side reactions on the phenyl ring or with trace impurities.[13]

    • Solution: Lower the reaction temperature. Benzylic alcohol reductions with HI/P can often proceed at a lower temperature (e.g., 60-80 °C) over a longer period.[15] Also, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Potential Cause 2: Formation of Intermediates. The reaction proceeds via an intermediate alkyl iodide.[6] If the reduction of this intermediate is slow, it may appear as a byproduct on the TLC. Other side reactions like elimination to form an alkene are also possible.[6][7]

    • Solution: Ensure a sufficient stoichiometric amount of red phosphorus is used, as it is the terminal reductant responsible for regenerating HI.[6] Careful monitoring of the reaction timeline via TLC can help identify the appearance and disappearance of intermediates.

  • Potential Cause 3: Impure Starting Material. As mentioned in the FAQ, impurities in the starting alcohol can lead to a cascade of undesired products.

    • Solution: Re-purify the (4-[1][2][3]Triazol-2-yl-phenyl)-methanol before the reduction step.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor-yielding reduction reactions.

GstartLow Yield or Incomplete Reactioncheck_purityVerify Purity of Starting Material & Reagentsstart->check_puritycheck_conditionsReview Reaction Conditions(Temp, Time, Atmosphere)check_purity->check_conditionsPurity OKpurifyPurify Starting Material(Column Chromatography / Recrystallization)check_purity->purifyImpurecheck_reagentAssess Reducing Agent(Activity, Stoichiometry)check_conditions->check_reagentConditions OKoptimize_conditionsOptimize Conditions(Lower Temp, Extend Time)check_conditions->optimize_conditionsSub-optimalchange_reagentChange Reducing Agent or Use Fresh Batchcheck_reagent->change_reagentSuspectrerunRe-run Experimentcheck_reagent->rerunReagent OKpurify->rerunoptimize_conditions->rerunchange_reagent->rerun

Caption: A flowchart for systematic troubleshooting of reduction reactions.

Experimental Protocols

Here are detailed, step-by-step methodologies for two common reduction approaches.

Protocol 1: Catalytic Transfer Hydrogenation

This protocol uses Palladium on Carbon with 2-propanol as a safe and effective hydrogen donor.[1]

Parameter Value Notes
Substrate (4-[1][2][3]Triazol-2-yl-phenyl)-methanol1.0 eq
Catalyst 10% Palladium on Carbon (Pd/C)0.1 eq (10 mol%)
Solvent/H-donor 2-Propanol~0.1 M concentration
Temperature 80 °C (Reflux)
Reaction Time 4-12 hoursMonitor by TLC

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-[1][2][3]Triazol-2-yl-phenyl)-methanol (1.0 eq) and 10% Pd/C (0.1 eq).

  • Solvent Addition: Add a sufficient volume of 2-propanol to achieve an approximate concentration of 0.1 M.

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Hydriodic Acid and Red Phosphorus

This protocol is highly effective but requires caution due to the corrosive and reactive nature of the reagents.[6][16]

Parameter Value Notes
Substrate (4-[1][2][3]Triazol-2-yl-phenyl)-methanol1.0 eq
Reagent 1 Hydriodic Acid (57% in H₂O)3.0 eq
Reagent 2 Red Phosphorus0.4 - 0.6 eq
Solvent Toluene / Water (Biphasic)Creates a more manageable system[6]
Temperature 80-100 °C
Reaction Time 2-6 hoursMonitor by TLC

Step-by-Step Methodology:

  • Setup: In a well-ventilated fume hood, add (4-[1][2][3]Triazol-2-yl-phenyl)-methanol (1.0 eq), toluene, and red phosphorus (0.4 eq) to a round-bottom flask with a stir bar and reflux condenser.

  • Reagent Addition: Carefully add the aqueous hydriodic acid (3.0 eq) to the mixture.

  • Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and dilute with water. Carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the dark iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography as needed.

References

  • Title: Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Source: Canadian Science Publishing URL: [Link]

  • Title: Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives Source: CAPES Periodicals Portal URL: [Link]

  • Title: Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives Source: Oxford Academic URL: [Link]

  • Title: Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent Source: ResearchGate URL: [Link]

  • Title: 12.3: Alcohols from Carbonyl Compounds- Reduction Source: Chemistry LibreTexts URL: [Link]

  • Title: Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium Source: PMC URL: [Link]

  • Title: Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant Source: Royal Society of Chemistry URL: [Link]

  • Title: Supporting Information Reduction of benzylic alcohols and α-hydroxy carbonyl compounds by hydriodic acid in a biphasic reaction Source: Beilstein Journals URL: [Link]

  • Title: Experiment 5 Reductions with Lithium Aluminium Hydride Source: Unknown URL: [Link]

  • Title: Sodium borohydride Source: Wikipedia URL: [Link]

  • Title: Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate Source: ACS Publications URL: [Link]

  • Title: Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: 3.4.1 – Sodium Borohydride Reduction of Carbonyls Source: University of Alberta URL: [Link]

  • Title: Reaction condition optimization using benzyl alcohol Source: ResearchGate URL: [Link]

  • Title: 1,2,3- Triazole Source: IRJET URL: [Link]

  • Title: Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 2H-1,2,3-triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Lithium aluminium hydride Source: Wikipedia URL: [Link]

  • Title: Unbelievable Challenges in Triazole Synthesis! Source: YouTube URL: [Link]

  • Title: Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) Source: DAV University URL: [Link]

  • Title: Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids Source: Open Exploration Publishing URL: [Link]

  • Title: Show a mechanism for the lithium aluminum hydride reduction of be... Source: Pearson URL: [Link]

  • Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties Source: PMC URL: [Link]

  • Title: Synthesis of Benzylic Alcohols by C–H Oxidation Source: ACS Publications URL: [Link]

  • Title: 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes Source: PMC URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PMC URL: [Link]

  • Title: Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity Source: PMC URL: [Link]

  • Title: Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine Source: Semantic Scholar URL: [Link]

  • Title: Common ways to lose product and reduce yield? Source: Reddit URL: [Link]

  • Title: Regioselective Reduction of 1H-1,2,3-Triazole Diesters Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links Source: Al-Nahrain Journal of Science URL: [Link]

Avoiding side reactions during oxidation of triazole-benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Triazole-Benzyl Alcohol Oxidation Support Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Chemoselective Oxidation of Triazole-Benzyl Alcohols

Introduction: The Chemoselectivity Paradox

Oxidizing a benzyl alcohol attached to a triazole ring presents a classic "heteroatom vs. hydroxyl" conflict. The triazole ring is a robust Lewis base (


-donor) capable of coordinating to transition metals, while the benzylic alcohol is the target for oxidation.

The Core Challenge:

  • Catalyst Poisoning: The N2 or N4 nitrogens of the triazole ring effectively chelate metal oxidants (Pd, Cu, Ru, Cr), halting the catalytic cycle or necessitating massive catalyst loading.

  • N-Oxidation: Strong, non-selective oxidants (e.g., peracids) will attack the triazole nitrogen, forming N-oxides rather than the desired ketone/aldehyde.

  • Ring Halogenation: Hypochlorite-based oxidations (e.g., TEMPO/Bleach) can chlorinate the electron-rich triazole ring if pH is not strictly buffered.

This guide prioritizes non-chelating and sterically discriminating oxidation protocols to bypass these side reactions.

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, map your specific constraints using this logic flow.

OxidationDecision Start START: Substrate Analysis Scale Reaction Scale? Start->Scale AcidSens Acid Sensitive Moiety? Scale->AcidSens < 10 grams TEMPO RECOMMENDED: TEMPO/Bleach (Buffered) (Scalable, Catalytic) Scale->TEMPO > 10 grams (Cost driven) MetalTol Metal Residue Tolerance? AcidSens->MetalTol No DMP RECOMMENDED: Dess-Martin Periodinane (Mild, Homogeneous, No Metal) AcidSens->DMP Yes (e.g., Acetals present) IBX ALTERNATIVE: IBX in DMSO (If DMP too expensive) MetalTol->IBX Strict (Pharma/API) MnO2 LEGACY: Activated MnO2 (Only for unhindered benzylic) MetalTol->MnO2 Loose (Early Discovery)

Figure 1: Decision matrix for selecting the optimal oxidant based on scale and substrate sensitivity.

Module 2: Troubleshooting & FAQs

Q1: My reaction with PCC/PDC or TPAP stalled at 20% conversion. Adding more oxidant didn't help. Why? Diagnosis: Ligand Arrest. The triazole nitrogen has coordinated to the Chromium or Ruthenium center, displacing the alcohol or preventing the necessary ligand exchange. Fix: Switch to a non-metal oxidant like Dess-Martin Periodinane (DMP) or IBX . These hypervalent iodine species operate via a ligand exchange mechanism that is less susceptible to nitrogen coordination than transition metals [1].

Q2: I used TEMPO/Bleach and see a new spot on TLC, but the mass is M+34. What happened? Diagnosis: Ring Chlorination. You likely ran the Anelli oxidation without sufficient buffer. In the absence of KBr/Buffer, free hypochlorous acid (HOCl) can electrophilically attack the triazole ring. Fix: Ensure the reaction pH is maintained at 8.6–9.5 using saturated NaHCO3. Use the Piancatelli modification (TEMPO/PhI(OAc)2) if bleach sensitivity persists [2].

Q3: Can I use Swern Oxidation (DMSO/Oxalyl Chloride)? Analysis: Yes, but with caution. The intermediate chlorosulfonium salt is highly electrophilic. If the triazole is electron-rich (e.g., attached to methoxy-benzyl), the activated DMSO species might attack the ring. Verdict: Use only if DMP/TEMPO fail. Ensure temperature is strictly -78°C during the activation step.

Q4: I used MnO2 and nothing happened. Diagnosis: Surface Deactivation. Commercial MnO2 is often "dead" (hydrated or low surface area). Fix: You must use Activated MnO2 . Validate activity by oxidizing a standard (e.g., cinnamyl alcohol) first. If inactive, heat the MnO2 at 110°C in an oven for 24h before use [3].

Module 3: Validated Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP)

Best for: High-value intermediates, acid-sensitive groups, small scale (mg to g).

Mechanism: Ligand exchange at Iodine(V) followed by reductive elimination. Why it works: The bulky acetoxy groups on Iodine discourage coordination of the triazole nitrogen, prioritizing the hydroxyl group.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Triazole-Benzyl Alcohol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M concentration).

  • Addition: Add DMP (1.2 equiv) in one portion at 0°C.

    • Note: If the substrate is very hindered, add 2.0 equiv of NaHCO3 to buffer the acetic acid byproduct.

  • Reaction: Warm to Room Temperature (RT). Stir for 1–3 hours.

  • Validation (Self-Check):

    • TLC: Look for the disappearance of the polar alcohol spot.

    • Quench: Add saturated Na2S2O3 (sodium thiosulfate) mixed 1:1 with sat. NaHCO3. Stir vigorously until the cloudy organic layer becomes clear (removes iodine byproducts).

  • Workup: Extract with CH2Cl2, dry over MgSO4, concentrate.

Protocol B: Buffered TEMPO/Bleach (Anelli Oxidation)

Best for: Scale-up (>10g), cost-efficiency, primary alcohols.

Mechanism: Oxoammonium cation oxidizes the alcohol; Hypochlorite regenerates the catalyst. Critical Control: pH buffering to prevent triazole chlorination.

  • Setup: Dissolve substrate (1.0 equiv) in CH2Cl2 (0.3 M). Add TEMPO (0.01 equiv / 1 mol%).

  • Buffer Phase: Add an aqueous solution containing KBr (0.1 equiv) and sufficient NaHCO3 to buffer at pH 9.

  • Oxidant Addition: Cool to 0°C. Add aqueous NaOCl (Bleach, 1.1–1.3 equiv) dropwise via addition funnel.

    • Self-Validating Step: Monitor internal temp. Do not exceed 10°C.

  • Monitoring: Check pH every 15 mins. If pH < 8, add more NaHCO3.

  • Completion: Usually < 30 mins. Quench with aqueous Na2SO3.

Module 4: Data Comparison

FeatureDMP (Protocol A)TEMPO/Bleach (Protocol B)MnO2 (Protocol C)
Chemoselectivity ExcellentGood (Primary > Secondary)Moderate
Metal Poisoning None (Metal-free)None (Metal-free)High Risk
Side Reactions MinimalRing Chlorination (if pH drops)Incomplete Conversion
Workup Thiosulfate WashPhase SeparationFiltration (Celite)
Cost HighLowLow
Scalability Low (Explosion risk >50g)HighMedium (Solids handling)

References

  • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society, 1991, 113(19), 7277–7287.

  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[1] Organic Letters, 2001, 3(19), 3041–3043.

  • Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005, 38(11), 851–869.

  • Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14(1), 245–251.

Sources

Purification strategies for 2-aryl-1,2,3-triazoles from copper catalyst residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Copper Catalyst Residues

Doc ID: TSC-CU-2024-05 | Last Updated: February 26, 2026 Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary & Regulatory Context

Why this matters: 2-aryl-1,2,3-triazoles are privileged pharmacophores, often synthesized via Cu-catalyzed oxidative cyclization of bis-aryl hydrazones or Cu-catalyzed C-H arylation. However, the nitrogen-rich triazole core acts as a "ligand trap," coordinating Cu ions (


 or 

) with high affinity.

Standard silica chromatography is frequently insufficient, resulting in "smearing" or persistent green/blue discoloration. For pharmaceutical applications, strict adherence to ICH Q3D (R2) guidelines is mandatory.

ICH Q3D Limits for Copper (Class 3):

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (10g daily dose)
Oral 3400 µ g/day 340 ppm
Parenteral 340 µ g/day 34 ppm

| Inhalation | 34 µ g/day | 3.4 ppm |[1]

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the purification method based on your scale and compound properties.

CopperRemovalDecision Start Start: Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Scale Scale of Reaction Solubility->Scale No (Lipophilic) Resin Solid-Phase Scavengers (SiliaMetS / QuadraPure) Solubility->Resin Yes (High Solubility) Wash Liquid-Liquid Extraction (Chelation) Scale->Wash > 100 mg Chromatography Flash Chromatography (+ Et3N) Scale->Chromatography < 100 mg Dialysis Dialysis w/ EDTA Resin->Dialysis Biomacromolecules Wash->Resin If ppm > Limit

Figure 1: Strategic workflow for selecting copper removal capability based on physicochemical properties.[2]

Module A: Liquid-Liquid Extraction (The "First Line")

Applicability: Lipophilic 2-aryl-1,2,3-triazoles soluble in EtOAc, DCM, or Ether.

Protocol A1: The EDTA Wash (Recommended)

EDTA (Ethylenediaminetetraacetic acid) forms a thermodynamically stable, water-soluble hexadentate complex with Cu(II) (


).

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (EtOAc is preferred over DCM to avoid emulsion).

  • Preparation: Prepare a 0.5 M disodium EDTA solution. Adjust pH to 7.5–8.0 using NaOH.

    • Technical Note: At low pH (<5), the carboxylate groups of EDTA are protonated, reducing chelation efficiency. At very high pH (>10), copper hydroxides may precipitate.

  • Extraction: Wash the organic layer with the EDTA solution (1:1 v/v). Shake vigorously for at least 2 minutes.

  • Observation: The aqueous layer should turn blue/green (Cu-EDTA complex).[2][3]

  • Repetition: Repeat until the aqueous layer is colorless (typically 2–3 cycles).

  • Polishing: Wash with brine, dry over

    
    , and concentrate.
    
Protocol A2: The Ammonium Hydroxide Wash

Useful when EDTA is unavailable or causes emulsions. Ammonia forms the water-soluble


 complex.

Step-by-Step:

  • Mix 10%

    
      with saturated 
    
    
    
    (1:1 ratio) to create a buffered basic wash (pH ~9-10).
  • Wash the organic layer 3 times.

  • Warning: 2-aryl-1,2,3-triazoles are generally stable to base, but ensure no other base-sensitive functional groups (esters, halides) are present.

Comparative Data: Extraction Efficiency

Reagent Mechanism Efficiency (Cu removal) Pros Cons
EDTA (pH 8) Chelation (Hexadentate) >98% High stability constant; Neutral pH possible. Can form emulsions; slow kinetics.

|


  | Complexation (Tetraamine) | ~90-95% | Fast color change; breaks emulsions. | High pH; noxious fumes; less efficient for trace Cu. |
| Na₂S (aq)  | Precipitation | >99% | Precipitates CuS (very low 

). | Not Recommended. Forms colloidal CuS that passes through filters. |

Module B: Solid-Phase Scavenging (The "Polishing Step")

Applicability: When extraction leaves residual color or for GMP intermediates requiring <10 ppm Cu.

Mechanism

Functionalized silica or polystyrene beads act as "super-ligands," outcompeting the triazole product for copper binding.

Protocol B1: Thiol/Thiourea Scavengers

Recommended Resins: SiliaMetS® Thiol, QuadraPure™ TU.

  • Loading: Dissolve crude product in THF, MeOH, or EtOAc.

  • Dosage: Add 3–4 equivalents of scavenger resin relative to the initial copper loading (or 10 wt% if Cu content is unknown).

  • Incubation: Stir at room temperature for 2–4 hours.

    • Optimization: Heating to 40°C can accelerate scavenging kinetics.

  • Filtration: Filter through a generic Celite pad or fritted glass funnel.

  • Result: The filtrate should be copper-free.

ScavengingMechanism Cu Cu Residue Triazole Triazole Product Cu->Triazole Weak Coordination Complex Resin-Cu Complex Cu->Complex Trapped Pure Purified Product Triazole->Pure Released Resin Thiol Resin Resin->Cu High Affinity (S-Cu Bond)

Figure 2: Competitive displacement mechanism. Thiol ligands on solid support break the weaker Triazole-Copper interaction.

Troubleshooting & FAQs

Q1: My product is still green after an EDTA wash. What is happening?

Diagnosis: The copper is likely in the


 oxidation state or tightly bound in a hydrophobic pocket of the molecule.
Solution: 
  • Oxidation:

    
     complexes are often colorless or pale yellow but turn green/blue upon oxidation to 
    
    
    
    . Stir the organic layer open to air for 30 mins to ensure all Cu is oxidized to
    
    
    , which EDTA binds more effectively.
  • Solvent Switch: Dissolve the compound in THF (miscible with water) and perform the EDTA wash. The THF helps bridge the phase transfer.

Q2: The product smears on the silica column.

Diagnosis: Residual copper acts as a Lewis acid, dragging the triazole (a Lewis base) down the column. Solution:

  • Pre-treat Silica: Slurry the silica gel in solvent containing 1% Triethylamine (Et3N) . This deactivates acidic sites.

  • EDTA-Silica: Mix solid EDTA (disodium salt) into the top 1 cm of the sand/silica layer of your column. It traps Cu at the baseline.

Q3: Can I use crystallization?

Answer: Yes, but copper can occlude in the crystal lattice. Protocol: Use a "chelation-assisted crystallization." Add a small amount of EDTA or N-acetylcysteine to the mother liquor during recrystallization. The chelator keeps the Cu in solution while the triazole crystallizes out.

Q4: How do I test for residual copper without an ICP-MS?

Field Test:

  • Take 10 mg of product.[4]

  • Dissolve in 1 mL conc. ammonia.[3][5]

  • Add 1 drop of sodium sulfide solution.

  • Dark precipitate/haze indicates significant heavy metal contamination (>100 ppm).

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022.[6]

  • Purification of Reaction Mixtures containing Copper Catalyst. Journal of Organic Chemistry, 2011, 76(7), 2367–2373.

  • Removal of Copper from Cu-Catalyzed "Click" Reactions. BenchChem Technical Guides, 2025.[3]

  • Solid-Supported Scavengers for Metal Removal. Chemical Reviews, 2009, 109(2), 815–838.

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of (4-Triazol-2-yl-phenyl)-methanol Derivatives

A Comparative Guide to the Crystal Structure Analysis of (4-[1][2][3]Triazol-2-yl-phenyl)-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is fundamental to unraveling its structure-activity relationship (SAR). Among the heterocyclic compounds of significant interest are the derivatives of (4-[1][2][3]triazol-2-yl-phenyl)-methanol. The isomeric forms of the 1,2,3-triazole ring, particularly the 1,4- and 2,4-disubstituted regioisomers, can exhibit distinct physicochemical and biological properties. This guide provides an in-depth comparative analysis of the crystal structures of these derivatives, offering insights into their synthesis, solid-state conformation, and intermolecular interactions, supported by experimental data.

The Decisive Role of Single-Crystal X-ray Crystallography

While a suite of analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for molecular characterization, single-crystal X-ray crystallography remains the definitive method for elucidating the absolute three-dimensional structure of a crystalline solid.[2] It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for:

  • Unambiguous Isomer and Conformer Identification: Differentiating between regioisomers and identifying the preferred conformation in the solid state.

  • Understanding Intermolecular Forces: Elucidating the hydrogen bonding and π-π stacking interactions that govern crystal packing and can influence properties like solubility and stability.[2]

  • Informing Computational Models: Providing empirical data to validate and refine computational studies, such as Density Functional Theory (DFT) calculations.

Synthesis and Crystallization: A Methodological Overview

The synthesis of (4-[1][2][3]triazol-yl-phenyl)-methanol derivatives and their precursors often involves 1,3-dipolar cycloaddition reactions between azides and alkynes.[4][5] The regioselectivity of this reaction, yielding either 1,4- or a mix of 1,4- and 1,5-disubstituted triazoles, can be controlled by the choice of catalyst and reaction conditions.[5] The 2,4-disubstituted isomers are typically synthesized through alternative routes.

Representative Synthetic Protocol for 1,4-Disubstituted (1-phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives:

A common synthetic route involves the reaction of a substituted phenyl azide with a protected acetylene, such as 4-[(trimethylsilyl)ethynyl]phenol.[2] The reaction is often catalyzed by copper(II) sulfate and a reducing agent like sodium ascorbate in a suitable solvent mixture.

Experimental Protocol: Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent. Common solvents for recrystallization of these derivatives include acetonitrile, methanol, or acetone.[2]

Gcluster_synthesisSynthesiscluster_crystallizationCrystallizationAzideAzideCycloadditionCycloadditionAzide->CycloadditionAlkyneAlkyneAlkyne->CycloadditionTriazole_Derivative(Triazol-yl-phenyl)-methanol DerivativeCycloaddition->Triazole_DerivativeCrude_ProductCrude Triazole DerivativeTriazole_Derivative->Crude_ProductSlow_EvaporationSlow_EvaporationCrude_Product->Slow_EvaporationSolventSolventSolvent->Slow_EvaporationSingle_CrystalSingle_CrystalSlow_Evaporation->Single_Crystal

Caption: General workflow for the synthesis and crystallization of triazole derivatives.

Comparative Crystal Structure Analysis

The substitution pattern on the 1,2,3-triazole ring significantly influences the molecular conformation and crystal packing. Below is a comparative analysis of the crystallographic data for a 2,4-disubstituted derivative, (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, and a related 1,4-disubstituted derivative, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate.

Parameter(2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol[6](1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate[6]
Formula C9H8FN3OC16H13N3O2
Crystal System MonoclinicMonoclinic
Space Group P21P21/c
a (Å) 3.7175(7)12.1126(6)
b (Å) 10.428(2)10.3758(6)
c (Å) 10.689(3)12.4497(7)
**β (°) **90.521(6)115.118(2)
Z 24
Dihedral Angle (Aryl-Triazole) (°) 14.02(10)6.52(4)

The data reveals that both compounds crystallize in the monoclinic system but with different space groups. A key structural difference is the dihedral angle between the phenyl and triazole rings. In the 2,4-disubstituted derivative, this angle is more pronounced (14.02°), suggesting a greater twist between the two ring systems compared to the nearly co-planar arrangement in the 1,4-disubstituted compound (6.52°).[6] This conformational difference can have significant implications for how these molecules interact with biological targets.

Intermolecular Interactions: The Architects of the Supramolecular Structure

The solid-state architecture of these derivatives is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: In the crystal structure of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, intermolecular C—H···O hydrogen bonds generate a sheet of molecules.[6] For phenol-containing derivatives, classical O-H···N hydrogen bonds between the phenol group of one molecule and a nitrogen atom of the triazole ring of an adjacent molecule are common.[2]

π-π Stacking: Aromatic π-π stacking interactions are also significant in the crystal packing of many triazole derivatives.[1] These interactions, along with other weak forces like C-H···π interactions, contribute to the formation of a stable three-dimensional network.[1]

GMolecule_AMolecule A(4-[1,2,3]Triazol-2-yl-phenyl)-methanol DerivativeMolecule_BMolecule B(4-[1,2,3]Triazol-2-yl-phenyl)-methanol DerivativeMolecule_A:head->Molecule_B:headHydrogen Bonding (e.g., O-H···N, C-H···O)Molecule_CMolecule C(4-[1,2,3]Triazol-2-yl-phenyl)-methanol DerivativeMolecule_B:head->Molecule_C:headπ-π Stacking

Caption: Key intermolecular interactions in the crystal packing of triazole derivatives.

Spectroscopic Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the synthesized structure in solution. The chemical shifts of the triazole ring protons and carbons are particularly diagnostic for distinguishing between isomers. For instance, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet in the 1H NMR spectrum.[7]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for O-H, C-H, C=N, and C=C stretching vibrations can confirm the presence of the hydroxyl, phenyl, and triazole moieties.

Conclusion

The structural analysis of (4-[1][2][3]triazol-2-yl-phenyl)-methanol derivatives, particularly through single-crystal X-ray crystallography, provides invaluable insights for drug design and development. The isomeric form of the triazole ring dictates the molecule's conformation and the nature of its intermolecular interactions in the solid state. This detailed structural knowledge, when integrated with spectroscopic and computational data, empowers researchers to build robust structure-activity relationships and rationally design novel therapeutic agents with improved efficacy and selectivity.

References

  • Gonzaga, D., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds. Journal of Chemical Crystallography, 46(1), 35-42. [Link]

  • Szychlińska, K., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of the Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4069. [Link]

  • BenchChem. (2025). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
  • de Souza, M. C. B. V., et al. (2016). Crystal Structures of 1-Aryl-1H- and 2-Aryl-2H-1,2,3-triazolyl Hydrazones. Conformational Consequences of Different Classical Hydrogen Bonds. Journal of the Brazilian Chemical Society, 27(8), 1486-1498. [Link]

  • Madadi, N. R., et al. (2014). Crystal Structure of 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 70(10), o1128–o1129. [Link]

  • Ali, M. A., et al. (2009). 2-{[2-(2-Hydroxyethyl-imino)-1-methyl-2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethyl]imino}ethanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o759. [Link]

  • Patel, R., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 20967–20977. [Link]

  • Romero, F. A., et al. (2006). Synthesis and evaluation of (2-phenethyl-2H-1,2,3-triazol-4-yl)(phenyl)methanones as Kv1.5 channel blockers for the treatment of atrial fibrillation. Bioorganic & Medicinal Chemistry Letters, 16(17), 4629–4632. [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8887. [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry, 68(1), 349-355.
  • Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications, 7(5), 953-956. [Link]

  • Schulte, T., & Janiak, C. (2014). Beyond click chemistry – supramolecular interactions of 1,2,3-triazoles. Chemical Society Reviews, 43(6), 1959-1979. [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. Journal of Engineering Science and Technology, 14(3), 1603-1614. [Link]

  • NIST. (n.d.). 4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Luxmi, R., et al. (2019). A convenient synthesis and crystal structure of disubstituted 1,2,3-triazoles having ether functionality. Synthetic Communications, 49(1), 1-13. [Link]

  • Wang, X., et al. (2020). Visible-Light-Mediated Click Chemistry for Highly Regioselective Azide–Alkyne Cycloaddition by a Photoredox Electron-Transfer Strategy. Angewandte Chemie International Edition, 59(19), 7498-7502. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969731. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969731. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1052. [Link]

  • Al-Ghorbani, M., et al. (2021). synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Science, 1(1), 1-13. [Link]

  • Ali, M. A., et al. (2009). 2-{[2-(2-Hydroxyethylimino)-1-methyl-2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethyl]imino}ethanol. Acta Crystallographica Section E Structure Reports Online, 65(Pt 4), o759. [Link]

  • Liu, X., et al. (2025). Synthesis and structures of 1,2,4-triazoles derivatives. Journal of Coordination Chemistry, 78(1-2), 1-11. [Link]

  • Aouine, Y., et al. (2025). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. Journal of Molecular Structure, 1305, 137651. [Link]

  • Piórko, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6019. [Link]

  • Ghosh, S., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

  • Ghasemzadeh, M. A., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8546. [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S·C3H7NO. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 341-343. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1052. [Link]

  • PubChem. (n.d.). 2h-1,2,3-Triazol-4-Ylmethanol. In PubChem Compound Database. Retrieved from [Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of Suvorexant Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of Suvorexant and its key synthetic intermediates. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind experimental choices, offering a self-validating framework for robust and reliable analytical method development in a pharmaceutical setting.

Introduction: The Critical Role of Purity in API Synthesis

Suvorexant, marketed as Belsomra®, is a dual orexin receptor antagonist for the treatment of insomnia.[1][2] The synthesis of any active pharmaceutical ingredient (API) like Suvorexant is a multi-step process involving several intermediate compounds.[3][4][5] Ensuring the purity of these intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent purity control throughout the manufacturing process.

This guide will compare and contrast key aspects of reversed-phase HPLC method development, focusing on column and mobile phase selection, to create a specific, stability-indicating purity assay for Suvorexant and its critical process intermediates.

The Analytes: Understanding Suvorexant and Its Precursors

A successful HPLC method is built upon a fundamental understanding of the analytes' physicochemical properties. For this study, we will focus on Suvorexant and two key intermediates identified from its common synthetic pathways:

  • Intermediate A: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid [1][3][6]

  • Intermediate B: (R)-1-benzyl-5-methyl-1,4-diazepane [3][6]

  • API: Suvorexant [1]

CompoundStructureKey Properties relevant to RP-HPLC
Intermediate A Aromatic carboxylic acid. The presence of the triazole and benzene rings allows for strong UV absorbance. Its acidic nature means its ionization state, and therefore retention, will be highly dependent on mobile phase pH.
Intermediate B A chiral diazepine derivative. It contains a basic amine group, making its retention sensitive to mobile phase pH. The benzyl group provides some hydrophobicity.
Suvorexant (API) A complex molecule with multiple aromatic rings, an amide linkage, and a diazepine core.[1] It possesses both hydrophobic and polar characteristics, with a pKa of approximately 2.19.[7] Its extensive aromaticity results in strong UV absorbance, with a reported λmax of 248 nm.[7][8]

HPLC Method Development: A Comparative Strategy

The goal is to develop a single isocratic or gradient method capable of separating the API from its key intermediates and any potential degradation products. The following workflow outlines our comparative approach.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytes (API + Intermediates) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Gradient & Flow Rate Optimization C->D E Wavelength Selection (UV Detector) D->E F Peak Identification (Spiking Studies) E->F G Forced Degradation (ICH Q1A) F->G H Method Validation (ICH Q2(R1)) G->H I Final Method H->I

Figure 1: HPLC Method Development Workflow.

Column Selection: A Tale of Two Chemistries

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC. We will compare two popular and distinct stationary phases: the ubiquitous C18 (ODS) and the alternative selectivity Phenyl-Hexyl column.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobic interactions.[9]

  • Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions with aromatic or unsaturated analytes via its phenyl ring.[10][11][12] This can lead to unique selectivity for aromatic compounds like Suvorexant and its intermediates.

Experimental Comparison:

A screening gradient was run on both columns using a mixture of Intermediate A, Intermediate B, and Suvorexant.

Protocol: Column Screening

  • Columns:

    • C18, 150 x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm

  • Injection Volume: 10 µL

Comparative Data:

AnalyteRetention Time (min) - C18Retention Time (min) - Phenyl-HexylResolution (Rs) between Int. A & B - C18Resolution (Rs) between Int. A & B - Phenyl-Hexyl
Intermediate A8.29.51.82.5
Intermediate B9.111.2
Suvorexant12.513.8

Insight & Rationale: Both columns successfully separated the three components. However, the Phenyl-Hexyl column provided a noticeable increase in retention for all analytes and, more importantly, superior resolution between Intermediates A and B. This is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties in the analytes, adding an extra dimension of selectivity beyond simple hydrophobicity.[10][11] The Phenyl-Hexyl column was selected for further optimization.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier can also fine-tune selectivity. Acetonitrile and methanol are the most common choices. While ACN is generally a stronger solvent, methanol can alter selectivity through different hydrogen bonding capabilities.[12]

Experimental Comparison:

The gradient experiment was repeated on the Phenyl-Hexyl column using Methanol (MeOH) as Mobile Phase B.

Comparative Data (Phenyl-Hexyl Column):

AnalyteRetention Time (min) - ACNRetention Time (min) - MeOHSelectivity (α) Int. B / Int. A - ACNSelectivity (α) Int. B / Int. A - MeOH
Intermediate A9.510.11.181.22
Intermediate B11.212.3
Suvorexant13.814.9

Insight & Rationale: Using methanol resulted in longer retention times and a slight improvement in the selectivity between the critical pair (Intermediates A and B). For phenyl-based columns, methanol is often preferred as acetonitrile's triple bond can interfere with π-π interactions, weakening the unique selectivity of the phase.[12] Therefore, a methanol-based mobile phase was chosen for the final method.

Forced Degradation: Building a Stability-Indicating Method

To ensure the method can separate the API from any potential degradation products, forced degradation studies must be performed as stipulated by ICH guideline Q1A(R2).[13][14][15][16] This involves subjecting the drug substance to harsh conditions to generate likely degradants.

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1N HCl) G Analyze by Optimized HPLC Method A->G B Base Hydrolysis (0.1N NaOH) B->G C Oxidation (3% H2O2) C->G D Thermal (80°C) D->G E Photolytic (ICH Q1B) E->G F Suvorexant Sample F->A F->B F->C F->D F->E H Evaluate Peak Purity & Mass Balance G->H

Figure 2: Forced Degradation Study Workflow.

Protocol: Forced Degradation

  • Prepare solutions of Suvorexant (~1 mg/mL).

  • Acid: Add 0.1N HCl, heat at 60°C for 4 hours. Neutralize.

  • Base: Add 0.1N NaOH, heat at 60°C for 2 hours. Neutralize.

  • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.[6][17]

  • Thermal: Heat solid drug substance at 80°C for 48 hours. Dissolve.

  • Analyze all samples using the developed method, alongside an unstressed control.

Results Summary:

Stress Condition% Degradation of SuvorexantDegradant Peaks ObservedResolution (Rs) of Main Degradant from Suvorexant
Acid Hydrolysis~15%2> 2.0
Base Hydrolysis~8%1> 2.0
Oxidation~25%3 (1 major)> 2.0
Thermal< 2%None significantN/A

Insight & Rationale: Significant degradation was observed under acidic, basic, and oxidative conditions. In all cases, the primary degradation products were well-resolved from the parent Suvorexant peak (Rs > 2.0), demonstrating the method's specificity and stability-indicating nature. The peak purity analysis via a photodiode array (PDA) detector confirmed that the Suvorexant peak was spectrally pure in all stressed samples, further validating the method.

Method Validation Protocol (ICH Q2(R1))

A full method validation must be conducted according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20] The key parameters include specificity, linearity, range, accuracy, precision, and robustness.

Example Protocol: Linearity

  • Objective: To demonstrate a linear relationship between analyte concentration and detector response.

  • Procedure:

    • Prepare a stock solution of Suvorexant and its intermediates.

    • Create a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Final Optimized HPLC Method

Based on the comparative data, the following method was finalized and validated for the purity analysis of Suvorexant and its intermediates.

Step-by-Step Protocol:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Mode: Isocratic

  • Composition: 60:40 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV PDA at 248 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Conclusion

This guide demonstrates a logical, science-driven approach to HPLC method development. By comparing stationary phase chemistries (C18 vs. Phenyl-Hexyl) and organic modifiers (ACN vs. MeOH), we established that a Phenyl-Hexyl column with a methanol-based mobile phase provides superior selectivity and resolution for Suvorexant and its key aromatic intermediates. The rationale for this is attributed to the mixed-mode separation mechanism of the phenyl phase, which leverages both hydrophobic and π-π interactions.

The subsequent forced degradation studies confirmed the method is stability-indicating, a critical requirement for use in a regulated pharmaceutical environment. This systematic and comparative approach, grounded in the principles of chromatographic theory and guided by regulatory expectations, results in a robust, reliable, and scientifically sound analytical method suitable for its intended purpose.

References

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  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (November 2005). [Link]

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  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. [Link]

  • Phenomenex, Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]

  • Manier, L., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Metabolomics. [Link]

  • Liu, Y., et al. (2025). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Scientific Reports. [Link]

  • Siddhartha, S., et al. (2018). Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. International Journal of Pharmaceutical and Drug Analysis. [Link]

  • National Center for Biotechnology Information, Suvorexant. PubChem Compound Database. [Link]

  • Google Patents, WO2016020405A1 - Novel routes of synthesis for the prepar
  • Scholl, M. (2018). Identification and metabolism of suvorexant: Implications for forensic toxicology. Sam Houston State University. [Link]

  • Google Patents, CN107192766B - Method for measuring suvorexant chiral isomer by using HPLC.
  • Google Patents, CN104569255A - Method for determining Suvorexant intermedi
  • Shimadzu, Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Siddhartha, S., et al. (2018). Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. International Journal of Pharmaceutical and Drug Analysis. [Link]

  • ResearchGate, HPLC chromatogram of oxidative degradation for suvorexant drug substance. [Link]

  • Vivek, V., et al. (2024). literature review on analytical methods for quantification of suvorexant. Journal of Bio Innovation. [Link]

  • Srinivas, K., et al. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Fluorescence Quantum Yield Measurement of 2-Phenyl-1,2,3-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the 2-phenyl-1,2,3-triazole scaffold represents a burgeoning class of fluorophores with significant potential in bio-imaging, diagnostics, and materials science.[1][2][3] A critical parameter dictating their utility is the fluorescence quantum yield (Φf), a direct measure of a molecule's efficiency in converting absorbed light into emitted fluorescence. An accurate and reliable determination of Φf is paramount for structure-activity relationship studies, optimization of fluorescent probes, and the development of novel photoactive materials.

This guide provides an in-depth comparison of methodologies for measuring the fluorescence quantum yield of 2-phenyl-1,2,3-triazole scaffolds, offering practical insights and detailed experimental protocols to ensure data integrity and reproducibility.

The Foundational Choice: Relative vs. Absolute Quantum Yield Measurement

The determination of fluorescence quantum yield can be approached through two primary methodologies: the relative (or comparative) method and the absolute method.[4][5] The choice between these techniques hinges on the available instrumentation, the required accuracy, and the nature of the sample.

FeatureRelative (Comparative) MethodAbsolute Method
Principle Compares the fluorescence of the sample to a standard with a known quantum yield.[4]Directly measures the ratio of emitted to absorbed photons using an integrating sphere.[4][6]
Instrumentation Standard spectrofluorometer and UV-Vis spectrophotometer.[7]Spectrofluorometer equipped with an integrating sphere accessory.[4][6]
Accuracy Dependent on the accuracy of the standard's reported quantum yield and careful experimental control.Generally considered more accurate as it is a direct measurement.[4]
Complexity Simpler and more accessible for most laboratories.[4]More complex setup and data analysis.[6]
Sample Throughput HigherLower

For routine characterization and comparative studies of novel 2-phenyl-1,2,3-triazole derivatives, the relative method often provides a practical and sufficiently accurate approach. The absolute method is typically reserved for the characterization of new quantum yield standards or when the highest degree of accuracy is required.

The Photophysical Landscape of 2-Aryl-1,2,3-Triazoles: A Comparative Overview

Recent research has highlighted that N-2-aryl-1,2,3-triazoles are a promising class of UV/blue-light-emitting fluorophores.[3] Unlike their N-1-aryl counterparts, which often exhibit weak or no fluorescence, the N-2 isomers can display strong fluorescence emission with high efficiency.[3] The quantum yield of these scaffolds is highly sensitive to the nature and position of substituents on the aromatic rings, offering a pathway to fine-tune their photophysical properties.[4][8][9]

Below is a comparative table summarizing the reported fluorescence quantum yields for a selection of 2-aryl-1,2,3-triazole derivatives, showcasing the impact of structural modifications.

Compound ClassSubstituentsSolventExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
N-2-Aryl-1,2,3-triazolesVaried aryl groupsVarious~330350-40038-93~0.3-0.5[3]
2-Fluoroaryl-1,2,3-triazolesFluoroaryl and aryl groupsVariousNot specified330-440Not specified>0.99[10][11]
N-2-Indolyl-1,2,3-triazolesIndolyl and various aryl groupsDCM320420-48089-143Up to 0.99[8]
2-Aryl-5-amino-1,2,3-triazolesVaried aryl and amino groupsVariousNot specifiedNot specified40-1400.004-0.996[2][12]
2-Aryl-1,2,3-triazole-4-carboxylic AcidsCarboxylic acid and amino groupsVariousNot specifiedNot specifiedNot specified0.10-0.99[5][6]
2-Aryl substituted triazolesVarious aryl groupsMethanolNot specified335-368Not specifiedUp to 0.65[4][9]
Pyrene-substituted 1,2,3-triazolesPyrene and benzyl-1,2,3-triazole unitsChloroformNot specified415-436Not specified0.71-0.81[13]

This data underscores the remarkable tunability of the 2-phenyl-1,2,3-triazole scaffold, with quantum yields spanning from nearly non-fluorescent to approaching unity. This wide range highlights the critical importance of precise quantum yield measurements in the development and characterization of these compounds.

Experimental Workflow: A Self-Validating Protocol for Relative Quantum Yield Measurement

The following protocol for the comparative method is designed to be self-validating by incorporating cross-calibration of standards.

G cluster_prep Preparation cluster_abs Absorbance Measurement (UV-Vis) cluster_fluor Fluorescence Measurement (Spectrofluorometer) cluster_calc Calculation & Validation A Select & Prepare Standards (e.g., Quinine Sulfate, Rhodamine 6G) B Prepare Sample Solutions (2-phenyl-1,2,3-triazole derivatives) A->B D Measure Absorbance Spectra of Standards and Samples B->D C Prepare Solvent Blank C->D Baseline Correction G Record Emission Spectra of Solvent Blank, Standards, and Samples C->G Background Subtraction E Ensure Absorbance at λex < 0.1 D->E F Set Excitation Wavelength (λex) F->G H Correct for Solvent Background G->H I Integrate Corrected Emission Spectra H->I J Calculate Quantum Yield (Φf) using the standard's known value I->J K Cross-Validate with a Second Standard J->K G cluster_setup Instrument Setup cluster_meas1 Measurement 1: Excitation Profile cluster_meas2 Measurement 2: Sample Emission cluster_calc Calculation A Calibrated Spectrofluorometer with Integrating Sphere B Place Solvent Blank in Sphere C Scan Excitation Wavelength through Sample Chamber B->C D Record Scattered Light Spectrum (L_a) C->D E Place Sample in Sphere F Excite at λex E->F G Record Scattered Light (L_c) and Emission Spectrum (E_c) F->G H Integrate Areas of L_a, L_c, and E_c I Calculate Absolute Quantum Yield: Φf = E_c / (L_a - L_c) H->I

Caption: Workflow for Absolute Fluorescence Quantum Yield Measurement.

Step-by-Step Methodology

1. Instrument Setup:

  • Utilize a spectrofluorometer equipped with a calibrated integrating sphere. The sphere's inner surface is coated with a highly reflective material to ensure uniform light distribution.

2. Measurement of the Excitation Profile (Blank):

  • Place a cuvette containing the pure solvent (blank) inside the integrating sphere.

  • Scan the excitation monochromator across a wavelength range that includes the excitation wavelength to be used for the sample. This measures the instrument's response to the excitation light without any sample absorption (Area L_a).

3. Measurement of the Sample:

  • Replace the blank with the cuvette containing the 2-phenyl-1,2,3-triazole solution.

  • Excite the sample at the desired wavelength (λex).

  • Record the spectrum of the scattered excitation light (Area L_c) and the full emission spectrum of the sample (Area E_c).

4. Calculation of Absolute Quantum Yield:

The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons:

Φf = (Integrated intensity of emitted photons) / (Integrated intensity of absorbed photons)

This translates to:

Φf = E_c / (L_a - L_c)

Causality and Self-Validation in Experimental Design

Why keep absorbance below 0.1? At higher concentrations, the light absorbed by the sample at the front of the cuvette reduces the light available to excite molecules deeper in the solution, a phenomenon known as the "inner filter effect." This leads to a non-linear relationship between absorbance and fluorescence intensity, resulting in an underestimation of the quantum yield.

Why use a corrected spectrofluorometer? The sensitivity of detectors and the efficiency of monochromators vary with wavelength. A corrected instrument applies a correction factor to the raw data, ensuring that the measured emission spectrum represents the true spectral distribution of the emitted photons. This is critical for accurate integration of the fluorescence intensity.

Self-Validation through Cross-Calibration: When performing relative quantum yield measurements, using two different well-characterized standards provides a crucial self-validation step. The quantum yield of the first standard should be calculated using the second standard, and vice-versa. The obtained values should agree with the literature values within an acceptable error margin (typically ±10%). This confirms the integrity of the experimental setup and procedure before measuring the unknown samples.

Conclusion

The 2-phenyl-1,2,3-triazole scaffold offers a versatile platform for the design of novel fluorophores with a wide range of quantum yields. Accurate and reliable measurement of this key photophysical parameter is essential for advancing their application. While the absolute method provides the most direct and accurate determination, the relative method, when performed with meticulous attention to detail and self-validation through cross-calibration of standards, offers a robust and accessible approach for the majority of research and development applications. By understanding the principles behind these methodologies and adhering to rigorous experimental protocols, researchers can confidently characterize the fluorescence quantum yield of their novel 2-phenyl-1,2,3-triazole derivatives, paving the way for the next generation of fluorescent materials.

References

  • Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Yan, W., Wang, Q., Lin, Q., Li, M., Petersen, J. L., & Shi, X. (2011). N-2-aryl-1,2,3-triazoles: a novel class of UV/blue-light-emitting fluorophores with tunable optical properties. Chemistry (Weinheim an der Bergstrasse, Germany), 17(18), 5011–5018.
  • Safronov, N. S., Fomin, T. I., Minin, A. S., & Belskaya, N. P. (2020). 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. Dyes and Pigments, 174, 108070.
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Lavrinchenko, I. A., Moseev, T. D., Seleznev, Y. A., Varaksin, M. V., Tsmokaluk, A. N., Charushin, V. N., & Chupakhin, O. N. (2023). Blue‐Emitting 2‐Fluoroaryl‐1,2,3‐Triazole Fluorophores: Synthesis, Theoretical Calculations, and Optical Properties. Asian Journal of Organic Chemistry, 12(4), e202300008.
  • ResearchGate. (n.d.). Blue‐Emitting 2‐Fluoroaryl‐1,2,3‐Triazole Fluorophores: Synthesis, Theoretical Calculations, and Optical Properties | Request PDF. Retrieved from [Link]

  • Karon, K., Obara, R., & Małecki, J. G. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Molecules (Basel, Switzerland), 27(13), 4289.
  • Safronov, N. S., Shestakov, A. S., Minin, A. S., Fomin, T. I., & Belskaya, N. P. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799.
  • Shafran, Y., Gavlik, K. D., Sukhorukova, E. S., & Belskaya, N. (2016). 2-Aryl-5-amino-1,2,3-triazoles: New effective blue-emitting fluorophores. Organic & Biomolecular Chemistry, 14(33), 7894–7903.
  • Safronov, N. S., et al. (2024). A Fluorescent Scaffold Integrating 2-Aryl-1,2,3-triazole and Thiazole Rings with Tuneable Optical Properties. ChemRxiv.
  • Safronov, N. S., Fomin, T. I., Minin, A. S., Belskaya, N. P., & Varaksin, M. V. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947.
  • Safronov, N. S., Shestakov, A. S., Minin, A. S., Fomin, T. I., & Belskaya, N. P. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799.
  • ResearchGate. (n.d.). Fluorescent scaffold integrating 2-aryl-1,2,3-triazole and thiazole rings with tuneable optical properties. Fundamental aspects and application prospects. Retrieved from [Link]

  • Yan, W., Wang, Q., Lin, Q., Li, M., Petersen, J. L., & Shi, X. (2011). N-2-aryl-1,2,3-triazoles: a novel class of UV/blue-light-emitting fluorophores with tunable optical properties. PubMed. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of (4-[1,2,3]Triazol-2-yl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-[1,2,3]Triazol-2-yl-phenyl)-methanol proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

(4-[1,2,3]Triazol-2-yl-phenyl)-methanol (often an intermediate in the synthesis of pharmaceuticals like Suvorexant) is a nitrogen-rich heterocyclic compound.[1] While 2-substituted-1,2,3-triazoles exhibit greater thermal stability than their 1-substituted isomers, they must be treated as Combustible Solids with potential for Aquatic Toxicity .[1]

Core Directive: The only validated disposal method for this compound is High-Temperature Incineration equipped with nitrogen oxide (NOx) scrubbers. Discharge to municipal sewage systems is strictly prohibited due to the stability of the triazole ring and potential bioaccumulation.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure protocol alignment.

PropertySpecificationOperational Note
Chemical Structure Phenyl ring linked to 2-position of 1,2,3-triazole; para-hydroxymethyl group.[1]Nitrogen-rich (3 N atoms); potential for energetic decomposition if heated under confinement.
Physical State Solid (Crystalline Powder), typically off-white.[1][2]Dust explosion hazard if aerosolized.
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, EtOAc.[1] Low water solubility.[2]Do not attempt aqueous neutralization.
Stability Stable at room temperature.Avoid contact with strong oxidizers and strong acids.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life).[3]

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must segregate this waste stream immediately upon generation.

Compatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Acids.[1]

  • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, Acetone), Halogenated solvents (DCM - note: requires separate waste stream).[1]

Decision Logic: Waste Stream Classification

Use the following logic to determine the correct waste container.

DisposalLogic Start Waste Generation: (4-[1,2,3]Triazol-2-yl-phenyl)-methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidStream Solid Waste Stream (RCRA: Ignitable/Toxic) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Incineration High-Temp Incineration (w/ NOx Scrubbing) SolidStream->Incineration Lab Pack NonHalo Non-Halogenated Organic SolventCheck->NonHalo Halo Halogenated Organic SolventCheck->Halo Aqueous Aqueous Mixture SolventCheck->Aqueous NonHalo->Incineration Fuel Blending Halo->Incineration Dedicated Injector Aqueous->Incineration Do NOT Drain Pour

Figure 1: Decision tree for segregating triazole-methanol waste streams. All paths ultimately lead to incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup residues, contaminated gloves/paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a polyethylene liner.

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Solid"[1]

    • Chemical Name: "(4-[1,2,3]Triazol-2-yl-phenyl)-methanol"[1]

    • Hazard Flags: "Irritant", "Combustible".

  • Packing:

    • Double-bag the solid in chemically resistant polyethylene bags (minimum 4 mil thickness).

    • Seal each bag with a zip-tie or tape; do not rely on simple knots.

    • Place the sealed bag into the HDPE drum.

  • Storage: Store in a cool, dry flammables cabinet until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization (e.g., MeOH/Isopropyl Acetate mixtures).[1]

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Segregation:

    • Stream A (Non-Halogenated): Pour into the standard red organic waste carboy.

    • Stream B (Halogenated): Pour into the yellow/dedicated halogenated waste carboy.

  • Concentration Limit: If the concentration of the triazole exceeds 10% w/v, label the carboy specifically as "High Nitrogen Content" to alert the disposal facility of potential NOx generation during incineration.

  • Prohibition: Never dilute with water to flush down the sink. The compound is toxic to aquatic life and difficult to biodegrade.

Protocol C: Spill Cleanup (Emergency Procedure)

Applicability: Benchtop spills of solid powder.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is >10g, use a N95 particulate respirator to avoid inhaling dust.

  • Containment: Do not dry sweep (risk of dust generation).

  • Method:

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a disposable container.

    • Wipe the surface with ethanol to remove residue.

  • Disposal: Treat all cleanup materials as Solid Waste (Protocol A).

Technical Rationale & Mechanism

Why Incineration?

The 1,2,3-triazole ring is highly stable due to aromaticity.[1] Standard chemical oxidation methods (e.g., bleach, peroxide) are often ineffective at fully mineralizing the ring and may produce unpredictable, energetic byproducts.[1]

  • Thermal Decomposition: At temperatures >800°C, the ring fragments into nitrogen gas (

    
    ) and carbon oxides.
    
  • NOx Scrubbing: The high nitrogen content requires the incineration facility to use scrubbers to capture nitrogen oxides, preventing atmospheric pollution.

Why No Aqueous Disposal?

Research into Suvorexant intermediates indicates that these compounds are designed for lipophilicity and metabolic stability. Consequently, they resist hydrolysis in sewage treatment plants, leading to bioaccumulation in aquatic ecosystems (H411).[1]

References

  • Strotman, N. A., et al. (2018). "Reaction Development and Process Optimization of the Suvorexant Triazole Linker." Organic Process Research & Development, 22(2), 198-204.[1] [1]

  • European Chemicals Agency (ECHA). (2023). "Substance Information: 1,2,3-Triazole derivatives and aquatic toxicity." ECHA Registration Dossier.

  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary: (4-(1,2,3-Triazol-2-yl)phenyl)methanol."[1] PubChem.

  • Occupational Safety and Health Administration (OSHA). (2024).[4] "Hazard Communication Standard: Combustible Dusts." United States Department of Labor.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.